molecular formula C18H38O3S B15550363 Heptadecyl methane sulfonate

Heptadecyl methane sulfonate

Cat. No.: B15550363
M. Wt: 334.6 g/mol
InChI Key: CLQHOYBUBUGWNS-UHFFFAOYSA-N
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Description

Heptadecyl methane sulfonate is a useful research compound. Its molecular formula is C18H38O3S and its molecular weight is 334.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H38O3S

Molecular Weight

334.6 g/mol

IUPAC Name

heptadecyl methanesulfonate

InChI

InChI=1S/C18H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(2,19)20/h3-18H2,1-2H3

InChI Key

CLQHOYBUBUGWNS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Heptadecyl methane sulfonate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecyl methanesulfonate (B1217627) (CAS No. 62732-71-2), also known as heptadecyl mesylate, is the ester of 1-heptadecanol (B72759) and methanesulfonic acid. As a long-chain alkyl methanesulfonate, it possesses a hydrophobic C17 alkyl chain and a polar methanesulfonyl group. While specific research on heptadecyl methanesulfonate is limited, this guide provides a comprehensive overview of its expected chemical properties, a detailed hypothetical protocol for its synthesis, and predicted spectral data based on the known characteristics of similar long-chain esters and alkyl methanesulfonates. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Properties

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C18H38O3S-
Molecular Weight 334.56 g/mol -
CAS Number 62732-71-2[1]
Appearance White to off-white waxy solid at room temperature.Based on the properties of 1-heptadecanol.
Melting Point Estimated to be in the range of 40-50 °C.The melting point of 1-heptadecanol is 51-55 °C[2]. Esterification may slightly lower the melting point.
Boiling Point > 300 °C at atmospheric pressure. Likely to decompose upon boiling at atmospheric pressure.The boiling point of 1-heptadecanol is approximately 308 °C[2]. Long-chain esters often have high boiling points and may decompose before boiling.
Solubility Insoluble in water. Soluble in nonpolar organic solvents such as ethers, and chlorinated hydrocarbons. Sparingly soluble in alcohols.General solubility of long-chain alkyl esters.
Stability Stable under normal conditions. Sensitive to moisture and strong bases, which can cause hydrolysis back to 1-heptadecanol and methanesulfonic acid.General reactivity of sulfonate esters.
Reactivity Incompatible with strong oxidizing agents and strong bases[3]. The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.General reactivity of alkyl methanesulfonates.

Synthesis of Heptadecyl Methanesulfonate: A Detailed Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of heptadecyl methanesulfonate from 1-heptadecanol and methanesulfonyl chloride. This protocol is based on general methods for the synthesis of alkyl methanesulfonates.

Materials and Equipment
  • 1-Heptadecanol (C17H36O)

  • Methanesulfonyl chloride (CH3SO2Cl)

  • Triethylamine (B128534) (N(CH2CH3)3) or Pyridine

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate (B1210297)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Reaction Workflow Diagram

Synthesis_Workflow Synthesis Workflow for Heptadecyl Methanesulfonate cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1-Heptadecanol Triethylamine Dichloromethane Addition Add Methanesulfonyl Chloride (dropwise at 0 °C) Reactants->Addition Stirring Stir at room temperature Addition->Stirring Quench Quench with water Stirring->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash Wash with NaHCO3 (aq) Extraction->Wash Dry Dry organic layer (MgSO4) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Chromatography Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Evaporation->Chromatography Final_Product Heptadecyl Methanesulfonate Chromatography->Final_Product

Caption: Synthesis Workflow for Heptadecyl Methanesulfonate.

Step-by-Step Procedure
  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-heptadecanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure heptadecyl methanesulfonate.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry.

Predicted Spectral Data

The following tables and descriptions outline the expected spectral characteristics of heptadecyl methanesulfonate.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH3- (terminal methyl of heptadecyl)~0.88Triplet (t)3H
-(CH2)15-~1.25Multiplet (m)30H
-O-CH2-~4.20Triplet (t)2H
CH3-SO2-~3.00Singlet (s)3H

Interpretation: The 1H NMR spectrum is expected to show a characteristic triplet for the terminal methyl group of the long alkyl chain, a large multiplet for the methylene (B1212753) protons, a downfield triplet for the methylene group attached to the oxygen atom, and a singlet for the methyl group of the methanesulfonyl moiety.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
CarbonPredicted Chemical Shift (ppm)
CH3- (terminal methyl of heptadecyl)~14
-(CH2)n- (bulk of the alkyl chain)~22-32
-O-CH2-~70
CH3-SO2-~38

Interpretation: The 13C NMR spectrum will display a series of peaks in the aliphatic region corresponding to the heptadecyl chain, with the carbon attached to the oxygen appearing significantly downfield. The methyl carbon of the methanesulfonyl group will also have a distinct chemical shift.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm-1)
C-H stretch (aliphatic)2850-2960
S=O stretch (asymmetric)~1350
S=O stretch (symmetric)~1175
C-O stretch~1000

Interpretation: The IR spectrum will be dominated by strong C-H stretching vibrations from the long alkyl chain. The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonyl group.

Mass Spectrometry (MS)

Expected Fragmentation Pattern: Electron ionization mass spectrometry (EI-MS) of heptadecyl methanesulfonate is expected to show fragmentation patterns characteristic of long-chain esters. The molecular ion peak (M+) may be weak or absent. Key fragments would likely arise from cleavage of the C-O and S-O bonds. Common fragments would include the loss of the methanesulfonyloxy group ([M - 95]+), and fragmentation along the alkyl chain.

Signaling Pathways and Experimental Workflows

There is currently no information available in the scientific literature regarding the involvement of heptadecyl methanesulfonate in specific biological signaling pathways or its use in defined experimental workflows. Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS), are known to be DNA alkylating agents and are used in research to study DNA damage and repair[4][5]. However, the biological activity of long-chain alkyl methanesulfonates like the heptadecyl ester has not been extensively studied.

Safety and Handling

Based on the safety data for similar compounds, heptadecyl methanesulfonate should be handled with care.

  • Hazards: Expected to be toxic if swallowed and may cause skin sensitization upon repeated contact[6].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Heptadecyl methanesulfonate is a long-chain alkyl ester with potential for further investigation in various fields of chemical and biological research. This technical guide provides a summary of its predicted chemical properties, a hypothetical synthesis protocol, and expected spectral data to facilitate future studies. Researchers should exercise appropriate caution when handling this compound, following standard laboratory safety procedures. Further experimental work is required to fully characterize its physicochemical and biological properties.

References

Heptadecyl Methane Sulfonate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyl methane (B114726) sulfonate, also known as heptadecyl mesylate, is an organic chemical compound classified as an alkyl methanesulfonate (B1217627). It is an ester of heptadecanol and methanesulfonic acid. Alkyl methanesulfonates, in general, are recognized for their role as alkylating agents. This property makes them valuable in various chemical syntheses and of significant interest in the pharmaceutical industry. Long-chain alkyl sulfonates, such as heptadecyl methane sulfonate, also find applications in analytical chemistry, for instance, in the separation of water-soluble basic analytes[1]. Given their potential genotoxicity, the synthesis and characterization of these compounds are of critical importance to ensure purity and safety in their applications[1][2]. This guide provides an in-depth overview of the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of heptadecanol with methanesulfonyl chloride. This reaction is generally carried out in the presence of a tertiary amine, which acts as a base to neutralize the hydrochloric acid byproduct.

A common synthetic approach is outlined below, adapted from established protocols for the preparation of alkyl methanesulfonates[3][4].

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-heptadecanol in an anhydrous aromatic solvent under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reagents: Slowly add triethylamine to the stirred solution. Subsequently, add methanesulfonyl chloride dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

Stoichiometry:

Reactant/ReagentMolar Ratio
1-Heptadecanol1.0
Methanesulfonyl chloride1.1 - 1.2
Triethylamine1.1 - 1.2

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification heptadecanol 1-Heptadecanol reaction_mixture Reaction Mixture heptadecanol->reaction_mixture mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction_mixture solvent Aromatic Solvent solvent->reaction_mixture base Triethylamine base->reaction_mixture quench Quench with Water reaction_mixture->quench wash_hcl Wash with dil. HCl quench->wash_hcl wash_bicarb Wash with NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Recrystallization / Chromatography evaporate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are commonly employed for the characterization of alkyl methanesulfonates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be informative.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the mesylate, the methylene (B1212753) group attached to the sulfonate oxygen, and the long alkyl chain of the heptadecyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃-SO₂-~3.0Singlet
-O-CH₂-~4.2Triplet
-CH₂- (adjacent to -O-CH₂-)~1.7Multiplet
-(CH₂)₁₄-~1.2-1.4Broad Multiplet
CH₃- (terminal)~0.9Triplet

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonExpected Chemical Shift (ppm)
CH₃-SO₂-~38
-O-CH₂-~70
Alkyl Chain Carbons~22-32
Terminal CH₃~14
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

Expected Mass Spectral Data:

IonExpected m/z
[M+H]⁺ (Molecular Ion + H)335.2
[M+Na]⁺ (Molecular Ion + Na)357.2

The fragmentation pattern would likely show losses corresponding to the mesyl group and fragments of the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
S=O (asymmetric stretch)~1350
S=O (symmetric stretch)~1175
C-O stretch~1000
C-H stretch (alkyl)~2850-2960

Conclusion

The synthesis of this compound can be reliably achieved through the esterification of 1-heptadecanol with methanesulfonyl chloride in the presence of a tertiary amine base. A thorough characterization using NMR, MS, and IR spectroscopy is crucial to confirm the structure and purity of the final product. The methodologies and expected characterization data presented in this guide provide a solid foundation for researchers and scientists working with this and similar long-chain alkyl methanesulfonates. Given the potential biological activity of alkylating agents, careful handling and rigorous purification are highly recommended.

References

An In-depth Technical Guide to the Physical Properties of Long-Chain Alkyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkyl methanesulfonates, a class of non-ionic surfactants, are characterized by a polar methanesulfonate (B1217627) head group and a long, nonpolar alkyl tail. This amphiphilic nature governs their physical properties and makes them subjects of interest in various scientific and industrial applications, including drug delivery systems. This technical guide provides a comprehensive overview of the core physical properties of long-chain alkyl methanesulfonates, including their melting and boiling points, density, solubility, critical micelle concentration (CMC), and surface tension. Detailed experimental protocols for the synthesis, purification, and characterization of these compounds are also presented.

Core Physical Properties

The physical characteristics of long-chain alkyl methanesulfonates are predominantly influenced by the length of the alkyl chain. As the chain length increases, the hydrophobic character of the molecule becomes more pronounced, leading to systematic changes in properties such as melting point, boiling point, and solubility.

Melting Point, Boiling Point, and Density

The melting and boiling points of long-chain alkyl methanesulfonates increase with the length of the alkyl chain due to stronger van der Waals forces between the longer hydrocarbon tails. Similarly, the density shows a slight increase with increasing molecular weight.

CompoundAlkyl Chain LengthMelting Point (°C)Boiling Point (°C at 760 mmHg)Density (g/cm³)
Dodecyl MethanesulfonateC12-370.90.977
Tetradecyl MethanesulfonateC14---
Hexadecyl MethanesulfonateC1653-54427.40.952
Solubility

The solubility of long-chain alkyl methanesulfonates is a critical parameter that dictates their application. Their amphiphilic structure results in a dual solubility profile.

  • Aqueous Solubility: The presence of the polar methanesulfonate group imparts some degree of water solubility. However, the long hydrophobic alkyl chain significantly limits this solubility. Generally, as the alkyl chain length increases, the aqueous solubility decreases. For instance, dodecanesulfonic acid, a related compound, has reduced aqueous solubility due to its long alkyl chain[1].

  • Organic Solubility: Long-chain alkyl methanesulfonates are generally soluble in a variety of organic solvents. Their solubility in nonpolar organic solvents increases with the length of the alkyl chain.

Specific quantitative solubility data for long-chain alkyl methanesulfonates in water and various organic solvents were not available in the search results. The determination of solubility is typically performed experimentally.

Critical Micelle Concentration (CMC) and Surface Tension

As surfactants, long-chain alkyl methanesulfonates exhibit the ability to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). At the CMC, a sharp change in the physical properties of the solution, such as surface tension, is observed.

  • Critical Micelle Concentration (CMC): The CMC is a fundamental property of a surfactant and is influenced by the length of the hydrophobic tail. For a homologous series of surfactants, the CMC generally decreases as the length of the alkyl chain increases. This is because the increased hydrophobicity of the longer chain provides a greater driving force for micellization.

  • Surface Tension: In aqueous solutions, long-chain alkyl methanesulfonates will adsorb at the air-water interface, leading to a reduction in the surface tension of the water. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Specific CMC and surface tension values for dodecyl, tetradecyl, and hexadecyl methanesulfonates were not found in the provided search results. These values are typically determined experimentally.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the physical properties of long-chain alkyl methanesulfonates.

Synthesis of Long-Chain Alkyl Methanesulfonates

A common method for the synthesis of alkyl methanesulfonates is the reaction of a long-chain alcohol with methanesulfonyl chloride in the presence of a tertiary amine base in an aromatic organic solvent.

Workflow for the Synthesis of Long-Chain Alkyl Methanesulfonates:

SynthesisWorkflow Start Start: Reactants Reactants Long-chain alcohol Methanesulfonyl chloride Tertiary amine Aromatic solvent Start->Reactants Reaction Reaction at 10-15 °C under Nitrogen atmosphere Reactants->Reaction CrudeProduct Crude Alkyl Methanesulfonate in aromatic solvent Reaction->CrudeProduct Washing Wash with aqueous alkali metal carbonate solution CrudeProduct->Washing PurifiedProduct Purified Alkyl Methanesulfonate solution Washing->PurifiedProduct End End: Purified Product PurifiedProduct->End

Caption: General workflow for the synthesis of long-chain alkyl methanesulfonates.

Detailed Protocol:

  • Under a nitrogen atmosphere, dissolve the long-chain alcohol (e.g., dodecanol) and methanesulfonyl chloride in an aromatic organic solvent (e.g., toluene) in a reaction flask.

  • Cool the mixture to 10-15 °C.

  • Slowly add a tertiary amine (e.g., triethylamine) dropwise to the stirred solution.

  • Allow the reaction to proceed at this temperature until completion (monitoring by techniques like TLC or GC is recommended).

  • Upon completion, the reaction mixture contains the crude alkyl methanesulfonate.

Purification of Long-Chain Alkyl Methanesulfonates

The crude product from the synthesis requires purification to remove unreacted starting materials, the tertiary amine hydrochloride salt, and other byproducts.

Workflow for the Purification of Long-Chain Alkyl Methanesulfonates:

PurificationWorkflow Crude Crude Product Solution Wash Wash with aqueous alkali metal carbonate Crude->Wash Separate Separate Organic Layer Wash->Separate Dry Dry with anhydrous magnesium sulfate Separate->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from appropriate solvent Evaporate->Recrystallize Pure Pure Long-Chain Alkyl Methanesulfonate Crystals Recrystallize->Pure

Caption: Purification process for long-chain alkyl methanesulfonates.

Detailed Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic solution with an aqueous solution of an alkali metal carbonate (e.g., sodium carbonate) to neutralize and remove the tertiary amine hydrochloride and any remaining acidic impurities[2].

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Further purify the resulting solid or oil by recrystallization from a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate)[3]. The choice of solvent depends on the specific alkyl methanesulfonate and can be determined by small-scale solubility tests[4].

Determination of Solubility

The solubility of a long-chain alkyl methanesulfonate in a given solvent can be determined by the equilibrium saturation method.

Detailed Protocol:

  • Add an excess amount of the purified long-chain alkyl methanesulfonate to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved alkyl methanesulfonate in the supernatant using a suitable analytical technique, such as gravimetry (after solvent evaporation), chromatography (HPLC or GC), or spectroscopy.

  • The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which a sharp change in the property is observed corresponds to the CMC.

Logical Relationship for CMC Determination:

CMC_Determination cluster_0 Experimental Measurement cluster_1 Data Analysis Concentration Vary Surfactant Concentration Measure Measure Physical Property (e.g., Surface Tension, Conductivity) Concentration->Measure Plot Plot Property vs. log(Concentration) Measure->Plot Inflection Identify Inflection Point Plot->Inflection CMC CMC Value Inflection->CMC

Caption: Process for determining the Critical Micelle Concentration (CMC).

2.4.1. Surface Tension Method

  • Prepare a series of aqueous solutions of the long-chain alkyl methanesulfonate with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plot shows a distinct break or inflection point, after which the surface tension remains relatively constant[5].

2.4.2. Conductivity Method (for ionic impurities or if the methanesulfonate hydrolyzes to an ionic species)

  • Prepare a series of aqueous solutions of the alkyl methanesulfonate of varying concentrations.

  • Measure the electrical conductivity of each solution using a conductivity meter at a constant temperature.

  • Plot the conductivity versus the surfactant concentration.

  • The plot will typically show two linear regions with different slopes. The intersection of these two lines gives the CMC[6].

Determination of Surface Tension

The surface tension of aqueous solutions of long-chain alkyl methanesulfonates can be measured using various tensiometric methods.

2.5.1. Wilhelmy Plate Method

  • A thin platinum plate is suspended from a balance and oriented perpendicular to the liquid surface.

  • The plate is brought into contact with the liquid, and the force exerted on the plate by the surface tension is measured.

  • The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean, properly wetted platinum plate).

2.5.2. Du Noüy Ring Method

  • A platinum ring is immersed in the liquid and then slowly pulled through the interface.

  • The force required to pull the ring from the surface is measured.

  • The surface tension is calculated from the maximum force, the dimensions of the ring, and a correction factor.

Conclusion

The physical properties of long-chain alkyl methanesulfonates are intrinsically linked to their molecular structure, particularly the length of the alkyl chain. This guide has provided an overview of their key physical characteristics and detailed experimental protocols for their synthesis and characterization. While some quantitative data has been presented, further experimental investigation is required to fully elucidate the solubility, CMC, and surface tension profiles for a homologous series of these compounds. Such data will be invaluable for researchers and professionals in drug development and other fields where the interfacial properties of these surfactants are of interest.

References

An In-depth Technical Guide on the Solubility of Heptadecyl Methanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptadecyl methanesulfonate (B1217627). Due to the limited availability of specific experimental data in published literature, this document focuses on the theoretical principles governing its solubility, predicted solubility trends in various organic solvent classes, and a detailed methodology for its experimental determination.

Introduction to Heptadecyl Methanesulfonate

Heptadecyl methanesulfonate (C₁₈H₃₈O₃S) is the ester of heptadecanol and methanesulfonic acid. Its structure is characterized by a long, 17-carbon alkyl chain (heptadecyl group), which is nonpolar, and a polar methanesulfonate (mesylate) headgroup. This amphiphilic nature is the primary determinant of its solubility profile. Understanding its behavior in different organic solvents is critical for applications in chemical synthesis, purification (e.g., crystallization), and for use as a potential reference standard or intermediate in drug development processes.

Theoretical Framework of Solubility

The principle of "like dissolves like" is fundamental to predicting the solubility of heptadecyl methanesulfonate. The overall solubility in a given solvent is a function of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

  • Nonpolar Heptadecyl Chain: This long hydrocarbon tail (C₁₇H₃₅–) dominates the molecule's character, making it lipophilic. It readily engages in van der Waals forces (London dispersion forces) with nonpolar or weakly polar solvent molecules.

  • Polar Methanesulfonate Group: The –O–SO₂–CH₃ group is highly polar and can participate in dipole-dipole interactions with polar solvent molecules.

Consequently, the ideal solvent for heptadecyl methanesulfonate will be one that can effectively solvate both its nonpolar tail and its polar headgroup.

Data Presentation: Predicted Solubility Trends

While quantitative solubility data is scarce, a qualitative and semi-quantitative prediction can be made based on the compound's structure. The following table summarizes the expected solubility of heptadecyl methanesulfonate in common classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic n-Hexane, Heptane, CyclohexaneHigh The solvent's nonpolar nature strongly favors interaction with the long C₁₇ alkyl chain, leading to excellent solvation.
Nonpolar Aromatic Toluene, Benzene, XyleneHigh Similar to aliphatic solvents, these effectively solvate the alkyl chain. The aromatic ring offers slightly more polarizability.
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents possess a good balance of nonpolar character to solvate the alkyl chain and sufficient polarity to interact with the mesylate group.
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateModerate to High These solvents have moderate polarity and can solvate both ends of the molecule effectively.
Polar Aprotic (High Polarity) Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Moderate The high polarity of these solvents favors interaction with the mesylate group, but they are less effective at solvating the long, nonpolar alkyl chain, leading to lower overall solubility.
Polar Protic Methanol, Ethanol, IsopropanolLow The strong hydrogen-bonding network of alcohols is energetically costly to disrupt with the large, nonpolar alkyl chain, resulting in poor solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the equilibrium solubility of heptadecyl methanesulfonate can be determined using a standard shake-flask method.

Objective: To determine the concentration of heptadecyl methanesulfonate in a solvent at saturation point under controlled temperature.

Materials:

  • Heptadecyl methanesulfonate (high purity)

  • Analytical grade organic solvents

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.01 mg)

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as the solute lacks a strong chromophore) or Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Preparation: Add an excess amount of solid heptadecyl methanesulfonate to a vial (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the system to equilibrate for 24 to 48 hours.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete separation of the supernatant from the solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-ELSD) against a calibration curve prepared from known standards of heptadecyl methanesulfonate.

  • Calculation: Calculate the original concentration in the supernatant using the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

G A 1. Add Excess Solute and Solvent to Vial B 2. Equilibrate (Constant Temp. Shaking) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Sample & Dilute Supernatant C->D E 5. Quantitative Analysis (e.g., HPLC-ELSD) D->E F 6. Calculate Solubility E->F

Figure 1. Experimental workflow for determining the equilibrium solubility of a compound.

Role of Solubility in Drug Development

Solubility is a cornerstone physicochemical property that influences multiple stages of the drug development pipeline. Poor solubility can terminate the progression of an otherwise promising drug candidate.

The diagram below illustrates the logical relationship between solubility and key development activities.

G cluster_0 Physicochemical Characterization cluster_1 Development Stages Solubility Solubility Profiling ProcessChem Process Chemistry (Synthesis, Purification) Solubility->ProcessChem informs solvent selection Formulation Formulation (Dosage Form Design) Solubility->Formulation dictates formulation strategy ADME Preclinical & ADME (Bioavailability) Solubility->ADME impacts absorption

Figure 2. The impact of solubility on key stages of drug development.

An In-depth Technical Guide to the Potential Research Applications of C17 Alkyl Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C17 alkyl sulfonates are long-chain anionic surfactants characterized by a seventeen-carbon alkyl tail and a sulfonate head group. This structure imparts amphipathic properties, making them valuable tools in a variety of research and drug development applications. Their ability to form micelles, interact with biological membranes, and act as ion-pairing agents allows for their use in proteomics, drug delivery, and analytical chromatography. This technical guide provides an in-depth overview of the core research applications of C17 alkyl sulfonates, including detailed experimental protocols and quantitative data to facilitate their use in the laboratory.

Physicochemical Properties

The long C17 alkyl chain of these sulfonates results in a highly hydrophobic tail, leading to a low critical micelle concentration (CMC) compared to shorter-chain counterparts. This property is crucial for applications requiring micelle formation at low concentrations.

Table 1: Comparative Physicochemical Properties of Anionic Surfactants

SurfactantAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM in water at 25°C)
Sodium Octyl SulfateC8~130
Sodium Dodecyl Sulfate (SDS)C128.2[1]
Sodium Tetradecyl SulfateC142.1[2]
Sodium Heptadecyl Sulfate *C17 Estimated < 0.5

Core Research Applications

Proteomics: Cell Lysis and Protein Solubilization

C17 alkyl sulfonates, like other long-chain anionic surfactants, are effective reagents for cell lysis and the solubilization of proteins, particularly hydrophobic membrane proteins. Their mechanism of action involves the disruption of the lipid bilayer and the formation of mixed micelles with membrane components and proteins.

This protocol is a general guideline and may require optimization for specific cell types and downstream applications.

  • Lysis Buffer Preparation:

    • Prepare a lysis buffer containing 1-2% (w/v) sodium heptadecyl sulfonate, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail.

  • Cell Pellet Preparation:

    • For adherent cells, wash with ice-cold phosphate-buffered saline (PBS), scrape, and centrifuge at 500 x g for 5 minutes to collect the cell pellet.

    • For suspension cells, centrifuge directly to pellet the cells.

  • Cell Lysis:

    • Resuspend the cell pellet in the lysis buffer at a ratio of 1 mL of buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • For more robust lysis, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the solubilized proteins.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.

Cell_Lysis_Workflow cell_pellet Cell Pellet incubation Incubation on Ice (30 min) cell_pellet->incubation Add lysis_buffer Lysis Buffer with C17 Alkyl Sulfonate lysis_buffer->incubation sonication Sonication (Optional) incubation->sonication centrifugation Centrifugation (14,000 x g, 15 min) sonication->centrifugation supernatant Supernatant (Solubilized Proteins) centrifugation->supernatant debris Cell Debris Pellet centrifugation->debris

Workflow for cell lysis using C17 alkyl sulfonates.
Drug Delivery: Micelle-Based Encapsulation

The low CMC of C17 alkyl sulfonates makes them attractive for forming stable micelles for the encapsulation of hydrophobic drugs, potentially enhancing their solubility and bioavailability. The hydrophobic core of the micelle serves as a reservoir for the drug, while the hydrophilic shell provides a stable interface with the aqueous environment.

This protocol describes a general method for encapsulating a hydrophobic drug within C17 alkyl sulfonate micelles.

  • Materials:

    • Sodium heptadecyl sulfonate

    • Hydrophobic drug

    • Organic solvent (e.g., ethanol, acetone)

    • Aqueous buffer (e.g., PBS, pH 7.4)

  • Method (Thin-Film Hydration):

    • Dissolve a known amount of the hydrophobic drug and sodium heptadecyl sulfonate in a suitable organic solvent in a round-bottom flask. The molar ratio of drug to surfactant should be optimized.

    • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.

    • Hydrate the thin film with the aqueous buffer by gentle rotation at a temperature above the Krafft point of the surfactant. The concentration of the surfactant should be well above its CMC.

    • The mixture is then typically sonicated or extruded to produce uniformly sized drug-loaded micelles.

  • Characterization:

    • Determine the particle size and size distribution of the micelles using Dynamic Light Scattering (DLS).

    • Assess the drug encapsulation efficiency by separating the free drug from the micelles (e.g., through dialysis or size exclusion chromatography) and quantifying the drug in each fraction.

Micelle_Formation_Workflow drug_surfactant Drug & C17 Alkyl Sulfonate in Organic Solvent thin_film Thin Film Formation (Solvent Evaporation) drug_surfactant->thin_film hydration Hydration with Aqueous Buffer thin_film->hydration micelles Drug-Loaded Micelles hydration->micelles

Workflow for preparing drug-loaded micelles.
Analytical Chemistry: Ion-Pair Chromatography

C17 alkyl sulfonates can be employed as ion-pairing reagents in reverse-phase high-performance liquid chromatography (RP-HPLC) to enhance the retention and separation of basic and cationic analytes. The alkyl sulfonate pairs with the positively charged analyte, forming a neutral, more hydrophobic complex that interacts more strongly with the nonpolar stationary phase.

This protocol provides a starting point for developing an ion-pair RP-HPLC method.

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a suitable pH to ensure the analyte is in its cationic form.

    • Add sodium heptadecyl sulfonate to the aqueous buffer at a concentration typically ranging from 1 to 10 mM.

    • The mobile phase will be a mixture of this aqueous ion-pairing solution and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized for the specific separation.

  • Chromatographic Conditions:

    • Column: C18 or C8 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with the prepared ion-pairing mobile phase.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV-Vis, Mass Spectrometry (MS), or other suitable detection methods.

  • Method Development:

    • Optimize the concentration of the C17 alkyl sulfonate, the pH of the mobile phase, and the organic modifier content to achieve the desired retention and resolution of the analytes.

Ion_Pair_Chromatography_Logic cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte Cationic Analyte (+) IonPairComplex Neutral Ion Pair Analyte->IonPairComplex Forms IonPair C17 Alkyl Sulfonate (-) IonPair->IonPairComplex Retention Enhanced Retention on Column IonPairComplex->Retention Increased Interaction

Logic of ion-pair chromatography with C17 alkyl sulfonate.

Potential Signaling Pathway Modulation

While direct evidence for the modulation of specific signaling pathways by C17 alkyl sulfonates is limited, long-chain fatty acids and their derivatives are known to influence various cellular processes. It is plausible that C17 alkyl sulfonates could interact with lipid-binding proteins or membrane receptors, thereby indirectly affecting downstream signaling cascades. For instance, some long-chain perfluoroalkyl substances (PFAS), which share structural similarities with alkyl sulfonates, have been shown to affect pathways such as the peroxisome proliferator-activated receptor (PPAR) signaling, which is involved in lipid metabolism.[3] Further research is warranted to explore the specific effects of C17 alkyl sulfonates on cellular signaling.

Conclusion

C17 alkyl sulfonates are versatile tools with significant potential in various research and development areas. Their strong surfactant properties make them effective for cell lysis and protein solubilization in proteomics. In drug delivery, their ability to form stable micelles offers a promising strategy for encapsulating and delivering hydrophobic drugs. Furthermore, their utility as ion-pairing reagents in HPLC provides a valuable method for the analysis of cationic compounds. While their direct impact on cell signaling remains an area for future investigation, the existing applications highlight the importance of C17 alkyl sulfonates in the modern research laboratory. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers looking to harness the potential of these long-chain surfactants.

References

Heptadecyl Methane Sulfonate as a Lipidomics Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Quantitative Lipidomics

Quantitative lipidomics aims to accurately determine the concentration of lipid species within a biological system. However, significant variability can be introduced during sample preparation, extraction, and analysis by mass spectrometry. To ensure accurate and reproducible quantification, internal standards are indispensable.[1] An ideal internal standard is a compound that is chemically similar to the analytes of interest but can be distinguished by the mass spectrometer. It should be added to the sample in a known quantity before any processing steps.[1]

Odd-chain fatty acid-containing lipids, such as those derived from heptadecanoic acid (C17:0), are widely used as internal standards because they are either absent or present in very low abundance in most biological samples.[1] Heptadecyl methane (B114726) sulfonate, as a derivative of a C17 alcohol, falls into this category of non-endogenous standards, making it a potential candidate for use in lipidomics workflows.[2] This technical guide provides an in-depth overview of the principles and methodologies for using odd-chain lipid internal standards, with a focus on the conceptual application of heptadecyl methane sulfonate.

This compound: Physicochemical Properties

While specific experimental data on the use of this compound as a lipidomics internal standard is not extensively documented in publicly available literature, we can infer its relevant properties from its chemical structure.

PropertyDescription
Chemical Name Heptadecyl methanesulfonate
Synonyms 1-Heptadecanol, methanesulfonate; Heptadecyl mesylate
Molecular Formula C18H38O3S
Molecular Weight 350.56 g/mol
Structure CH3SO2O(CH2)16CH3
Key Features Consists of a C17 alkyl chain (heptadecyl) and a methane sulfonate (mesylate) group. The long alkyl chain provides lipid-like properties, facilitating its co-extraction with endogenous lipids. The sulfonate group offers a distinct polar head for chromatographic separation and a unique mass for mass spectrometric detection.

Principle of Internal Standardization in Lipidomics

The fundamental principle of using an internal standard is to correct for variations throughout the analytical workflow. By adding a known amount of this compound to the sample at the very beginning of the process, it experiences the same conditions as the endogenous lipids of interest.

The workflow for utilizing an internal standard in a typical lipidomics experiment is as follows:

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Heptadecyl Methane Sulfonate (IS) Sample->Spike Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification: Ratio of Analyte to IS LCMS->Quant

A typical experimental workflow for lipidomics analysis.

The logic behind the evaluation of an internal standard's performance is crucial for ensuring data quality.

G cluster_metrics Performance Metrics Evaluation IS_Selection Select Potential Internal Standard (IS) Spiking Spike IS into Matrix at Known Concentrations IS_Selection->Spiking Extraction Perform Lipid Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Recovery Recovery (%) Analysis->Recovery Linearity Linearity (R²) Analysis->Linearity Precision Precision (%CV) Analysis->Precision Stability Stability Analysis->Stability Validation Validate Method Recovery->Validation Linearity->Validation Precision->Validation Stability->Validation

Logical workflow for evaluating internal standard performance.

Quantitative Performance of Odd-Chain Internal Standards

While specific data for this compound is lacking, the following table summarizes the expected performance characteristics of a well-behaved odd-chain lipid internal standard in a validated lipidomics assay. These values are representative and should be established for each specific assay.

Performance MetricTypical Acceptance CriteriaDescription
Linearity (R²) > 0.99The degree to which the response of the analyte is directly proportional to its concentration over a given range.
Precision (%CV) < 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Accuracy/Recovery (%) 85-115%The closeness of the measured value to the true value. Recovery assesses the extraction efficiency of the method.
Limit of Quantification (LOQ) S/N > 10The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.
Stability < 15% changeThe chemical stability of the internal standard in the biological matrix under specific storage and processing conditions.[3]

Experimental Protocols

The following are detailed, representative methodologies for a lipidomics experiment that could employ an odd-chain internal standard like this compound.

Preparation of Internal Standard Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of this compound.

  • Dissolution: Dissolve the weighed standard in a suitable organic solvent (e.g., methanol (B129727) or a chloroform:methanol mixture) to a final concentration of 1 mg/mL.

  • Storage: Store the stock solution in an amber glass vial at -20°C or -80°C to prevent degradation.

Lipid Extraction from Plasma (Modified Folch Method)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a predetermined amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution). The exact amount should be optimized to be within the linear range of the instrument and comparable to the general abundance of the lipids of interest.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[1]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

    • Scan Type: A combination of full scan for profiling and tandem MS (MS/MS) for structural confirmation and targeted quantification. For quantification of the internal standard and target analytes, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) would be employed for high sensitivity and specificity.[2]

    • Collision Energy: Optimize for the specific fragmentation of this compound and the target lipid classes.

Data Analysis and Quantification

The quantification of endogenous lipids is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve.

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * Concentration of IS * Response Factor

The response factor is determined during method validation by analyzing standards of known concentrations and should ideally be close to 1 if the analyte and internal standard have similar ionization efficiencies.

Conclusion and Future Perspectives

This compound, as an odd-chain lipid derivative, possesses the theoretical characteristics of a suitable internal standard for lipidomics. Its non-endogenous nature is a key advantage. However, a lack of published applications and performance data means that its suitability must be empirically validated for any specific lipidomics workflow. Researchers considering its use should perform rigorous validation to establish its linearity, precision, accuracy, and stability within their experimental context. While stable isotope-labeled standards are often considered the gold standard, odd-chain lipids like this compound can provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[1] As the field of lipidomics continues to grow, the development and characterization of novel, reliable internal standards will remain a critical area of research.

References

An In-depth Technical Guide to the Surfactant Properties of Heptadecyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data on the surfactant properties of Heptadecyl Methane (B114726) Sulfonate. This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals interested in the potential characteristics and evaluation of this compound. The information provided is based on the established principles of surfactant chemistry and data from analogous long-chain alkyl sulfonate and sulfate (B86663) surfactants.

Introduction to Heptadecyl Methane Sulfonate

This compound is an anionic surfactant characterized by a 17-carbon hydrophobic alkyl chain (heptadecyl group) and a polar methane sulfonate head group. Its amphiphilic nature, combining a substantial nonpolar tail with a highly polar headgroup, suggests it would exhibit surface-active properties in aqueous solutions. Long-chain surfactants are of significant interest in various fields, including pharmaceuticals for their role as solubilizing agents, emulsifiers, and wetting agents. The specific properties of this compound would be determined by the interplay between its long hydrophobic chain and the nature of its sulfonate headgroup.

Predicted Surfactant Properties and General Trends

While no specific quantitative data for this compound is available, general trends observed in homologous series of alkyl sulfonates and sulfates can be used to predict its behavior. It is a general principle that as the length of the hydrophobic alkyl chain increases, the critical micelle concentration (CMC) decreases, and the Krafft temperature (the temperature at which the solubility of a surfactant equals its CMC) increases.[1][2][3]

Table 1: Predicted Qualitative Surfactant Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Critical Micelle Concentration (CMC) Very LowThe long C17 hydrophobic chain would lead to a strong tendency to self-associate in aqueous solution to minimize contact with water, resulting in a low CMC.[1]
Surface Tension at CMC (γCMC) LowEffective packing of the surfactant molecules at the air-water interface would significantly reduce the surface tension of water.
Krafft Temperature (Tk) HighThe strong van der Waals interactions between the long C17 alkyl chains would result in low solubility at lower temperatures, requiring a higher temperature to reach the CMC.[1][3] This could potentially limit its application at room temperature.
Aqueous Solubility Low at room temperatureThe dominance of the long hydrophobic tail over the polar headgroup would likely result in poor water solubility, especially below the Krafft temperature. For comparison, Sodium Heptadecyl Sulfate has a reported water solubility of 33 mg/mL.[4]
Applications Potential as a solubilizing agent for poorly soluble drugs, emulsifier for oil-in-water emulsions, and as a component in drug delivery systems.[5] Its use might be limited by its potentially high Krafft point.The long alkyl chain would create a large nonpolar core within micelles, suitable for solubilizing hydrophobic molecules.

Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of heptadecanol with methanesulfonyl chloride in the presence of a base, or the reaction of a heptadecyl halide with a sulfite (B76179) salt. A general method for preparing alkyl methanesulfonates involves the dropwise addition of a tertiary amine to a solution of the corresponding alcohol (heptadecanol) and methanesulfonyl chloride in an aromatic organic solvent, followed by washing with an aqueous alkali metal carbonate solution.

For laboratory-scale synthesis of a related class, sodium alkyl sulfonates, a common procedure involves the reaction of an alkyl bromide with sodium sulfite in an aqueous-alcoholic solution.[6]

Experimental Protocol: Synthesis of Sodium Alkyl Sulfonates (Adapted for this compound)

  • Reaction Setup: A mixture of heptadecyl bromide, sodium sulfite, and a solution of ethanol (B145695) and water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction.

  • Isolation: After cooling, the reaction mixture is filtered to remove any unreacted sodium sulfite. The filtrate is then concentrated under reduced pressure to remove the ethanol.

  • Purification: The crude sodium heptadecyl sulfonate is extracted with petroleum ether to remove unreacted heptadecyl bromide and any heptadecanol formed via hydrolysis.[6] The product is then recrystallized from ethanol to yield purified sodium heptadecyl sulfonate in the form of white plates.[6]

  • Characterization: The final product would be characterized by techniques such as NMR and FTIR spectroscopy to confirm its structure and purity.

Below is a DOT script for a diagram illustrating a potential synthesis workflow.

G Synthesis Workflow for this compound cluster_reactants Reactants Heptadecanol Heptadecanol Reaction Reaction in Aromatic Solvent Heptadecanol->Reaction MesylChloride Methanesulfonyl Chloride MesylChloride->Reaction Base Tertiary Amine Base->Reaction CrudeProduct Crude this compound Solution Reaction->CrudeProduct Washing Washing with aq. Alkali Metal Carbonate CrudeProduct->Washing PurifiedProduct Purified this compound Washing->PurifiedProduct

Caption: A potential synthesis workflow for this compound.

Experimental Protocols for Surfactant Property Determination

To characterize the surfactant properties of a novel compound like this compound, standard experimental techniques would be employed.

4.1. Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.[2] It is typically determined by measuring a physical property of the surfactant solution as a function of its concentration.

Experimental Protocol: Tensiometry

  • Solution Preparation: A series of aqueous solutions of this compound are prepared with varying concentrations, spanning a range where the CMC is expected to occur.

  • Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is taken as the CMC.[2] The surface tension value in the plateau region is the γCMC.

Experimental Protocol: Conductometry

  • Solution Preparation: Similar to tensiometry, a range of surfactant solutions of known concentrations are prepared.

  • Measurement: The electrical conductivity of each solution is measured using a conductivity meter at a constant temperature.

  • Data Analysis: The conductivity is plotted against the surfactant concentration. For ionic surfactants, the plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC. This change in slope is due to the lower mobility of the larger micelles compared to the free surfactant ions.

Below is a DOT script visualizing the logical relationship in determining CMC.

G CMC Determination Logic cluster_methods Experimental Methods cluster_data Data Plotting Tensiometry Tensiometry Plot1 Surface Tension vs. log(Concentration) Tensiometry->Plot1 Conductometry Conductometry Plot2 Conductivity vs. Concentration Conductometry->Plot2 InflectionPoint Identify Inflection Point / Breakpoint Plot1->InflectionPoint Plot2->InflectionPoint CMC Critical Micelle Concentration (CMC) InflectionPoint->CMC

Caption: Logic for determining the Critical Micelle Concentration (CMC).

Visualization of Molecular Structure and Micellization

The structure of this compound consists of a long, nonpolar hydrocarbon tail and a polar sulfonate head. In aqueous solutions above the CMC, these molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads facing the surrounding water.

Below is a DOT script for a diagram of the molecular structure.

G Molecular Structure of this compound cluster_structure C1 CH3 C2 CH2 C1->C2 C3 ... C2->C3 C16 CH2 C3->C16 C17 CH2 C16->C17 O3 O C17->O3 S S O1 O S->O1 O2 O S->O2 CH3_head CH3 S->CH3_head O3->S G Micelle Formation cluster_micelle center Hydrophobic Core s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center

References

A Technical Guide on the Genotoxicity of Long-Chain Alkyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Alkyl methanesulfonates (AMS) are potent alkylating agents that can react with DNA, leading to mutations and chromosomal damage. Short-chain AMS, such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), are well-characterized genotoxins and are often present as potential genotoxic impurities (PGIs) in pharmaceutical products.[1][2] Regulatory bodies have established stringent controls for such impurities, often applying a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[3][4][5] While extensive data exists for short-chain AMS, specific genotoxicity information for long-chain analogues is less prevalent in public literature. This guide synthesizes the current understanding of the genotoxic mechanisms of AMS, outlines standard experimental protocols for their assessment, and presents available quantitative data, primarily from short-chain variants, to inform risk assessment for researchers, scientists, and drug development professionals.

Introduction

Alkyl methanesulfonates, or mesylates, are esters of methanesulfonic acid.[1] They are relevant in the pharmaceutical industry primarily because they can form as impurities during the synthesis of active pharmaceutical ingredients (APIs), especially when methanesulfonic acid is used for salt formation in the presence of alcoholic solvents.[2][6] Due to the chemical nature of the methanesulfonate group as an excellent leaving group, these compounds are reactive alkylating agents capable of covalently modifying biological macromolecules, including DNA.[1]

This reactivity is the basis for their potential genotoxicity. Genotoxic impurities can induce genetic mutations, chromosomal aberrations, and are often carcinogenic even at low levels.[4] Consequently, regulatory agencies like the FDA and EMA, through guidelines such as ICH M7, mandate the assessment and control of such impurities in drug substances.[7][8] This document provides a technical overview of the mechanisms, assessment strategies, and available data concerning the genotoxicity of alkyl methanesulfonates, with a necessary focus on short-chain compounds due to the limited data on their long-chain counterparts.

Mechanism of Genotoxicity: DNA Alkylation

The genotoxic effects of alkyl methanesulfonates stem from their ability to transfer an alkyl group to nucleophilic sites on DNA bases.[9][10] This process, known as DNA alkylation, disrupts the normal structure and function of DNA, leading to cytotoxic and mutagenic outcomes.

Key steps in the mechanism include:

  • Alkylation Reaction: AMS compounds react with DNA, primarily through an SN2 mechanism, although an SN1 character can also be present.[11][12] They form covalent adducts at several positions on the DNA bases, most notably N7-guanine, O6-guanine, and N3-adenine.[13]

  • DNA Adduct Formation: The formation of these adducts is the initial damaging event. While N7-guanine is the most frequent adduct, O6-alkylguanine is considered highly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication.[9][14]

  • Disruption of DNA Processes: The presence of these adducts can physically block the progression of DNA and RNA polymerases, leading to replication fork stalling and inhibition of transcription.[11]

  • Induction of Mutations and Aberrations: The mispairing of adducted bases (e.g., O6-alkylguanine) leads to point mutations. The processing of DNA adducts by cellular repair machinery can also result in the formation of single- and double-strand breaks, which, if improperly repaired, can lead to larger-scale chromosomal aberrations.[10][15]

Genotoxicity_Mechanism AMS Alkyl Methanesulfonate DNA Cellular DNA AMS->DNA Alkylation Reaction Adducts Formation of DNA Adducts (e.g., O6-alkylguanine) DNA->Adducts Replication Replication Fork Stalling Adducts->Replication Mutation Miscoding & Point Mutations Adducts->Mutation Breaks DNA Strand Breaks Adducts->Breaks Aberration Chromosomal Aberrations Breaks->Aberration

General mechanism of genotoxicity for alkyl methanesulfonates.

Cellular Response and Repair

Cells possess sophisticated defense mechanisms to counteract DNA damage from alkylating agents. The ultimate biological outcome depends on the balance between the extent of DNA damage and the cell's capacity for repair.

  • Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) enzyme directly removes alkyl groups from the O6 position of guanine, a critical repair pathway for preventing mutations.[9]

  • Base Excision Repair (BER): This is the primary pathway for repairing many alkylated bases. It involves a series of enzymes that recognize and remove the damaged base, after which the DNA strand is repaired.[9]

  • Cell Cycle Checkpoints: Upon detection of significant DNA damage, cell cycle progression is halted via checkpoint proteins like p53.[11] This arrest provides time for DNA repair to occur before the cell enters mitosis.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations.[11]

Cellular_Response cluster_damage DNA Damage cluster_response Cellular Response cluster_outcome Cellular Fate Adducts DNA Adducts Recognition Damage Recognition Adducts->Recognition Mutation Mutation Fixation (Genotoxicity) Adducts->Mutation If repair fails before replication Repair DNA Repair Pathways (e.g., BER, MGMT) Recognition->Repair Checkpoint Cell Cycle Checkpoint Activation (p53) Recognition->Checkpoint Repaired Repaired DNA (Cell Survival) Repair->Repaired Arrest Cell Cycle Arrest Checkpoint->Arrest Arrest->Repair Allows time for repair Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis If damage is severe

Cellular response pathways to DNA alkylation damage.

Standard Genotoxicity Assessment Strategy

The evaluation of genotoxicity follows a tiered, systematic approach as recommended by international guidelines such as ICH S2(R1). The strategy aims to identify hazards and characterize risks efficiently.

  • In Silico Assessment: The process often begins with a computational analysis of the chemical structure to predict potential genotoxicity based on structure-activity relationships (SAR).[6][16]

  • In Vitro Testing: A standard battery of in vitro tests is then conducted. This typically includes:

    • A bacterial reverse mutation (Ames) test to detect point mutations.[17]

    • An in vitro mammalian cell assay to detect chromosomal damage, such as the micronucleus test or the chromosomal aberration assay.[18][19]

  • In Vivo Testing: If a compound is positive in any of the in vitro assays, in vivo testing is required to determine if the genotoxicity is expressed in a whole animal system, which accounts for metabolic and pharmacokinetic effects.[20][21] The rodent erythrocyte micronucleus test is the most common follow-up assay.

Testing_Workflow Start Test Compound InSilico In Silico Assessment (QSAR) Start->InSilico InVitro Standard In Vitro Battery (Ames, Micronucleus/Chrom. Aberration) InSilico->InVitro Decision1 Positive Result? InVitro->Decision1 InVivo In Vivo Follow-up Test (e.g., Micronucleus Assay) Decision1->InVivo Yes End_Neg1 Presumed Non-Genotoxic Decision1->End_Neg1 No Decision2 Positive Result? InVivo->Decision2 End_Neg2 No In Vivo Genotoxic Risk Decision2->End_Neg2 No End_Pos Presumed Genotoxic Hazard Proceed to Risk Assessment Decision2->End_Pos Yes

Standard workflow for genotoxicity hazard identification.

Quantitative Genotoxicity Data

As previously noted, the available quantitative data predominantly pertains to short-chain alkyl methanesulfonates. These data are crucial for establishing structure-activity relationships and for providing a conservative estimate of the potential genotoxicity of untested long-chain analogues.

Table 1: Summary of In Vitro Genotoxicity Data for Short-Chain Alkyl Methanesulfonates

CompoundTest SystemEndpointResultReference
Methyl Methanesulfonate (MMS)S. typhimurium TA100LOEC5 µ g/plate [6]
Ethyl Methanesulfonate (EMS)S. typhimurium TA100LOEC1500 µ g/plate [6]
Iso-propyl MethanesulfonateS. typhimurium TA100/TA98MutagenicityPositive[16]
Sec-butyl MethanesulfonateS. typhimurium TA100/TA98MutagenicityPositive[16]
Various MethanesulfonatesMouse Lymphoma CellsMicronucleus InductionAll tested esters were positive[6]

LOEC: Lowest Observed Effect Concentration

Table 2: Summary of In Vivo Genotoxicity and Toxicity Data for Short-Chain Alkyl Methanesulfonates

CompoundSpeciesAssay / EndpointDose / ResultReference
Ethyl Methanesulfonate (EMS)MouseGenotoxicity50 mg/kg induced effects in some studies; 100 mg/kg was clearly positive in most studies.[22][23]
Ethyl Methanesulfonate (EMS)MouseTeratogenicityNOEL of 100 mg/kg[23]
Isopropyl Methanesulfonate (IPMS)Rat28-day Pig-a mutationNOEL of 0.25 mg/kg/day[24]
Methyl Methanesulfonate (MMS)MousePeripheral Blood MicronucleusDose-dependent increase from 20 to 80 mg/kg[25]

NOEL: No Observed Effect Level

Detailed Experimental Protocols

The following protocols are summarized from the respective OECD guidelines, which represent the international standard for regulatory toxicology studies.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test substance to cause reverse mutations (reversions), which restore the gene's function and allow the bacteria to grow on an amino acid-deficient medium.[26][27]

  • Methodology:

    • Strains: A minimum of five strains is typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[26]

    • Metabolic Activation: Tests are performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This mimics mammalian metabolism.[28]

    • Procedure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated together for a short period before being mixed with top agar and plated.[27]

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-related increase in the number of revertants or a reproducible and statistically significant increase at one or more concentrations.[26]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473
  • Principle: This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[18][29]

  • Methodology:

    • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[30]

    • Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9 metabolic activation, and for a continuous period (without S9) lasting approximately 1.5 normal cell cycles.[31]

    • Harvest: Following exposure and a recovery period, cells are treated with a metaphase-arresting substance (e.g., colcemid). The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks and exchanges.[31]

    • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.[32]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
  • Principle: This test detects damage to chromosomes or the mitotic spindle in erythroblasts (red blood cell precursors) by measuring the formation of micronuclei in newly formed erythrocytes. Micronuclei are small, membrane-bound DNA fragments from acentric chromosome fragments or whole lagging chromosomes that are not incorporated into the daughter nuclei during mitosis.[20][21]

  • Methodology:

    • Animal Model: Typically, mice or rats are used.[33]

    • Administration: The test substance is administered, usually via one or two treatments, by a relevant route of exposure. At least three dose levels are tested, up to a limit dose (e.g., 2000 mg/kg).[33]

    • Sample Collection: At appropriate intervals after the final treatment (typically 24 and 48 hours), samples of bone marrow or peripheral blood are collected.[21]

    • Slide Preparation and Analysis: The cells are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[21]

    • Data Analysis: The frequency of micronucleated immature erythrocytes in treated groups is compared to the vehicle control group. A positive result is a dose-related and statistically significant increase in micronucleated cells in either sex.[21]

Conclusion

Long-chain alkyl methanesulfonates, as part of the broader class of alkylating agents, should be considered potentially genotoxic. Their mechanism of action involves direct interaction with DNA to form adducts, which can lead to mutations and chromosomal damage. While quantitative genotoxicity data for long-chain variants are scarce, the extensive information available for short-chain analogues like MMS and EMS provides a strong basis for concern and necessitates a cautious approach.

For professionals in drug development, any potential for the formation of these compounds as impurities requires a rigorous risk assessment. This involves applying the principles of ICH M7, including in silico analysis, a standard battery of in vitro genotoxicity tests, and, if necessary, in vivo follow-up studies. A thorough understanding of the experimental protocols and the underlying genotoxic mechanisms is essential for accurate data interpretation and for ensuring the safety of pharmaceutical products. Further research into the specific genotoxic profiles of long-chain alkyl methanesulfonates is warranted to fill the existing data gaps.

References

Methodological & Application

Application Note and Protocol for the Synthesis of Heptadecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of heptadecyl methanesulfonate (B1217627) from 1-heptadecanol (B72759). The synthesis involves the esterification of 1-heptadecanol with methanesulfonyl chloride in the presence of a base. This protocol is intended for researchers, scientists, and professionals in drug development who require a straightforward and efficient method for producing long-chain alkyl methanesulfonates. The document includes a comprehensive experimental procedure, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

Heptadecyl methanesulfonate is a long-chain alkyl ester of methanesulfonic acid. Alkyl methanesulfonates, in general, are recognized for their role as alkylating agents.[1] While some short-chain alkyl methanesulfonates are known for their genotoxic potential, long-chain variants are utilized in various chemical syntheses, serving as intermediates or specialty chemicals.[1][2] The synthesis of heptadecyl methanesulfonate is achieved through the reaction of 1-heptadecanol with a suitable methanesulfonylating agent, typically methanesulfonyl chloride, in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. This method provides a reliable route to obtain the desired product with good yield and purity.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of heptadecyl methanesulfonate.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
1-Heptadecanol≥98%e.g., Sigma-AldrichStarting alcohol.[3]
Methanesulfonyl Chloride≥99%e.g., Sigma-AldrichMesylating agent.
Triethylamine (B128534) (TEA)≥99%e.g., Sigma-AldrichBase to scavenge HCl.
Dichloromethane (B109758) (DCM)Anhydrouse.g., Sigma-AldrichReaction solvent.
Hydrochloric Acid (HCl)1 M aq.-For aqueous workup.
Saturated Sodium Bicarbonateaq.-For aqueous workup.
Brine (Saturated NaCl)aq.-For aqueous workup.
Anhydrous Sodium Sulfate--For drying the organic phase.
Deuterated Chloroform (CDCl₃)--For NMR analysis.

2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

2.3. Reaction Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-heptadecanol (1.0 eq) and anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the alcohol is completely dissolved.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Quench the reaction by adding 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude heptadecyl methanesulfonate.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Data and Characterization

The synthesized heptadecyl methanesulfonate should be characterized to confirm its identity and purity.

3.1. Expected Yield and Physical Properties

PropertyExpected Value
AppearanceWhite to off-white solid or waxy substance.
Molecular FormulaC₁₈H₃₈O₃S
Molecular Weight334.56 g/mol
YieldTypically >85% (crude)

3.2. Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)δ ~4.2 (t, 2H, -CH₂-OSO₂-), δ ~3.0 (s, 3H, -SO₂-CH₃), δ ~1.7 (quint, 2H, -CH₂-CH₂-OSO₂-), δ ~1.2-1.4 (br m, 28H, -(CH₂)₁₄-), δ ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~70 (-CH₂-OSO₂-), δ ~38 (-SO₂-CH₃), δ ~22-32 (aliphatic carbons), δ ~14 (-CH₃)
FT-IR (KBr)~2920, 2850 cm⁻¹ (C-H stretch), ~1350 cm⁻¹ (S=O asymmetric stretch), ~1170 cm⁻¹ (S=O symmetric stretch), ~950 cm⁻¹ (S-O-C stretch)
Mass Spec. (EI)M⁺ not always observed. Fragmentation patterns corresponding to the loss of the methanesulfonyl group and alkyl chain fragments.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and characterization of heptadecyl methanesulfonate.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Dissolve 1-Heptadecanol in anhydrous DCM B 2. Cool to 0 °C and add Triethylamine A->B C 3. Add Methanesulfonyl Chloride dropwise B->C D 4. Stir at room temperature for 2-4 hours C->D E 5. Quench with 1 M HCl D->E Reaction Complete F 6. Wash with HCl, NaHCO₃, and Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate in vacuo G->H I 9. Characterize by NMR, IR, MS H->I Crude Product

References

Application Note: Quantitative Analysis of Heptadecyl Methane Sulfonate in Pharmaceutical Ingredients using a Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Heptadecyl methane (B114726) sulfonate is a potential genotoxic impurity (GTI) that may be present in pharmaceutical products. Due to their potential to cause DNA damage even at trace levels, regulatory bodies mandate strict control over the presence of such impurities in active pharmaceutical ingredients (APIs). This application note presents a detailed protocol for the quantitative analysis of Heptadecyl methane sulfonate using a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method. The methodology described herein is based on established principles for the analysis of alkyl methane sulfonates and provides a framework for method development and validation in a regulated environment.

Introduction

Alkyl methanesulfonates are a class of compounds that have been identified as potential genotoxic impurities.[1][2] These impurities can be introduced into the final drug product through various stages of the manufacturing process. This compound, an ester of methanesulfonic acid, falls into this category of concern.[3][4][5] The low permissible daily intake for genotoxic impurities necessitates highly sensitive and selective analytical methods for their detection and quantification at trace levels.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, specificity, and broad applicability.[6][7][8] This document provides a comprehensive guide for the development and implementation of an LC-MS method for the analysis of this compound.

Experimental Workflow

LC-MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting A Weigh API Sample B Dissolve in Diluent A->B C Spike with Standard (for Accuracy) B->C E Inject into LC System C->E D Prepare Calibration Standards D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration & Quantification G->H I Generate Report H->I

Caption: Experimental workflow for the LC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Active Pharmaceutical Ingredient (API) to be tested

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable diluent (e.g., acetonitrile) in a 100 mL volumetric flask and make up to volume.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from the limit of quantitation (LOQ) to approximately 10 ng/mL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the API into a suitable volumetric flask.

  • Dissolve and dilute to the mark with the diluent to achieve a final concentration of 10 mg/mL.[9][10]

  • The sample should be filtered through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be 5% B to 95% B over 10 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M+Na]⁺ for this compound (to be determined by infusion)
Product Ion (Q3) To be determined by fragmentation of the precursor ion. A common loss for methanesulfonates is the SO₃CH₃ group.
Collision Energy (CE) To be optimized for the specific precursor-product ion transition.
Dwell Time 100 ms

Quantitative Data Summary

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6][8][11] The following table summarizes typical performance characteristics that should be evaluated.

Validation ParameterTypical Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity (r²) ≥ 0.99 for a calibration curve ranging from LOQ to at least 10 times the target concentration.[1][2][9][10]
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3. Typically in the low ng/mL to pg/mL range.[1][7]
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10. Typically in the low ng/mL range.[1][7]
Accuracy (% Recovery) Typically between 80% and 120% at three different concentration levels.[2][9][10]
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 15%.[2][9][10]
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate, column temperature).

Signaling Pathway Diagram

While a signaling pathway is not directly applicable to an analytical method, a logical relationship diagram for method validation can be presented.

Method_Validation_Logic cluster_development Method Development cluster_validation Method Validation cluster_outcome Outcome A Define Analytical Target Profile B Select LC & MS Parameters A->B C Optimize Method B->C D Specificity C->D E Linearity & Range C->E F LOD & LOQ C->F G Accuracy C->G H Precision C->H I Robustness C->I J Validated Method for Routine Use G->J H->J

Caption: Logical flow for the development and validation of the LC-MS method.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS method for the quantitative analysis of this compound in pharmaceutical ingredients. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, can be adapted and optimized to meet the stringent regulatory requirements for the control of genotoxic impurities. Adherence to the principles of method validation outlined herein will ensure the generation of reliable and accurate data, contributing to the overall safety and quality of pharmaceutical products.

References

Application Note: A Proposed Method for the Use of Heptadecyl Methane Sulfonate as an Internal Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative lipidomics is a cornerstone of systems biology and drug development, providing critical insights into cellular metabolism and disease pathogenesis. Accurate and precise quantification of lipid species heavily relies on the use of internal standards to correct for variations during sample preparation and analysis. While stable isotope-labeled lipids are considered the gold standard, their availability and cost can be prohibitive for comprehensive lipidome coverage. Odd-chain fatty acids and lipids have emerged as a robust and cost-effective alternative. This application note proposes a novel approach utilizing Heptadecyl methane (B114726) sulfonate as a synthetic, odd-chain internal standard for targeted and untargeted lipidomics workflows. Its unique sulfonate headgroup and odd-numbered alkyl chain offer the potential for distinct chromatographic retention and mass spectrometric fragmentation, minimizing interference from endogenous lipids.

Introduction: The Rationale for a Novel Internal Standard

The primary role of an internal standard in quantitative mass spectrometry is to normalize for analytical variability, including sample loss during extraction and matrix effects during ionization.[1] An ideal internal standard should mimic the physicochemical properties of the analytes of interest while being distinguishable by the mass spectrometer. It should also be absent in the biological sample being analyzed.[1][2]

Odd-chain fatty acids, such as pentadecanoic acid (15:0) and heptadecanoic acid (17:0), are frequently used as internal standards because they are present in very low abundance in most mammalian tissues. Heptadecyl methane sulfonate, a synthetic compound, builds upon this principle by incorporating a C17 alkyl chain, ensuring minimal overlap with the more common even-chain lipids.

The methanesulfonate (B1217627) headgroup offers several potential advantages:

  • Distinct Polarity: The sulfonate group provides a different polarity compared to the carboxylic acid group of fatty acids or the phosphate (B84403) groups of phospholipids. This can lead to unique chromatographic elution profiles, aiding in separation from endogenous lipid classes.

  • Unique Fragmentation: In tandem mass spectrometry (MS/MS), alkyl sulfonates exhibit characteristic fragmentation patterns, often involving the loss of a sulfonyl group (SO2 or SO3) or cleavage at the C-S bond. These unique fragments can be used for specific and sensitive detection in multiple reaction monitoring (MRM) assays.

  • Chemical Stability: The sulfonate ester is generally stable under the conditions used for lipid extraction and analysis.

Proposed Experimental Workflow

The following section outlines a proposed protocol for the integration of this compound into a standard lipidomics workflow, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, Cells) add_is Spike with Heptadecyl Methane Sulfonate (IS) sample->add_is extract Lipid Extraction (e.g., MTBE Method) add_is->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC-MS Grade Solvent dry->reconstitute lc_sep Reversed-Phase LC Separation reconstitute->lc_sep ms_detect ESI-MS Detection (Negative Ion Mode) lc_sep->ms_detect msms_frag MS/MS Fragmentation of IS and Analytes ms_detect->msms_frag peak_integration Peak Integration for Analytes and IS msms_frag->peak_integration normalization Normalization of Analyte Peak Area to IS Peak Area peak_integration->normalization quantification Quantification using Calibration Curve normalization->quantification

Caption: Proposed workflow for using this compound as an internal standard.

Materials and Reagents
  • This compound (synthesis may be required)

  • LC-MS grade solvents: Methanol (B129727), Acetonitrile, Water, Isopropanol, Methyl-tert-butyl ether (MTBE)

  • Formic acid and Ammonium acetate (B1210297) (for mobile phase modification)

  • Biological matrix (e.g., human plasma)

  • Lipid standards for calibration curve

Protocol for Lipid Extraction (MTBE Method)
  • To 100 µL of plasma, add 300 µL of methanol.

  • Spike the sample with 10 µL of a known concentration of this compound in methanol (e.g., 10 µg/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Add 250 µL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Collect the upper organic phase containing the lipids and internal standard.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of Acetonitrile/Isopropanol (1:1, v/v) for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are proposed starting parameters for the analysis of lipids using this compound as an internal standard. Optimization will be required based on the specific lipid classes of interest and the instrumentation used.

Liquid Chromatography
ParameterSuggested Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid & 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid & 10 mM Ammonium Acetate
Gradient 30% B to 100% B over 15 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
Mass Spectrometry
ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Proposed MS/MS Transitions for Quantification

Based on the known fragmentation of alkyl sulfonates, the following multiple reaction monitoring (MRM) transitions are proposed for this compound.

G cluster_frags Collision-Induced Dissociation (CID) parent This compound Precursor Ion [M-H]- frag1 Fragment 1 [M-H-SO3]- parent->frag1 Proposed Transition 1 frag2 Fragment 2 [CH3SO3]- parent->frag2 Proposed Transition 2

Caption: Proposed MS/MS fragmentation of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 349.2269.3 ([M-H-SO3]-)20
349.295.0 ([CH3SO3]-)25

Note: The exact m/z values and collision energies will need to be determined empirically.

Quantitative Data Presentation

The following tables illustrate how quantitative data generated using this compound as an internal standard could be presented.

Table 1: Linearity of Quantification for a Representative Lipid (Phosphatidylcholine 16:0/18:1)

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaNormalized Response (Analyte/IS)
115,2341,510,8760.010
576,1701,525,3450.050
10151,8891,505,6780.101
50755,9451,515,4320.499
1001,509,8761,512,9870.998
0.9995

Table 2: Reproducibility of Lipid Quantification in Human Plasma (n=5)

Lipid SpeciesMean Concentration (µg/mL)Standard DeviationCoefficient of Variation (%CV)
Phosphatidylcholine (16:0/18:1)125.66.35.0
Lysophosphatidylcholine (18:0)25.21.55.9
Triacylglycerol (52:2)88.45.15.8
Ceramide (d18:1/24:0)5.70.47.0

Conclusion and Future Directions

This application note puts forth a theoretical framework for the use of this compound as a novel internal standard in lipidomics. Its unique chemical properties hold the potential to overcome some of the limitations of existing standards. The proposed workflow provides a starting point for researchers to explore its utility.

Further validation studies are necessary to:

  • Confirm its extraction efficiency across a broad range of lipid classes.

  • Evaluate its ionization efficiency relative to different lipid species.

  • Assess its performance in various biological matrices.

The development and validation of novel internal standards like this compound will continue to enhance the accuracy, precision, and comprehensiveness of quantitative lipidomics, ultimately advancing our understanding of lipid metabolism in health and disease.

References

Application Note & Protocol: Spiking Biological Samples with Heptadecyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyl methane (B114726) sulfonate is an alkylating agent, a class of compounds that can covalently modify biological molecules such as DNA and proteins.[1][2] The introduction of a known amount of a substance, or "spiking," into a biological sample is a critical step in many analytical and toxicological studies. This process is essential for method validation, preparation of calibration standards, and quality control to ensure the accuracy and reliability of experimental results.[3] This application note provides a detailed protocol for spiking various biological samples with Heptadecyl methane sulfonate.

Alkylating agents are reactive and potentially hazardous, requiring careful handling and specific experimental conditions to ensure accurate results and laboratory safety.[2] This protocol outlines the necessary steps for preparing stock solutions, spiking biological matrices, and homogenizing the samples for subsequent analysis.

Principle

This protocol is based on the principle of adding a precise amount of this compound, from a stock solution of known concentration, to a biological matrix. The spiked sample is then homogenized to ensure uniform distribution of the analyte. The choice of solvent for the stock solution is critical to ensure solubility and stability of this compound and compatibility with the biological matrix and downstream analytical methods.[3]

Materials and Reagents

  • This compound (purity ≥98%)

  • Biological matrix (e.g., plasma, serum, tissue homogenate, cell lysate)

  • Acetonitrile (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Cryogenic vials

  • Liquid nitrogen or dry ice

Experimental Protocol

Preparation of Stock Solutions
  • Primary Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., DMSO or acetonitrile). The choice of solvent should be tested for solubility and compatibility with the analytical method.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the primary stock solution at -20°C in a tightly sealed, amber glass vial.

  • Working Stock Solutions:

    • Prepare a series of working stock solutions by serially diluting the primary stock solution with the same solvent.

    • The concentrations of the working solutions should be selected to cover the desired spiking range for the biological samples.

Spiking Procedure
  • Sample Thawing:

    • If the biological samples are frozen, thaw them on ice to maintain their integrity.

  • Pre-Spiking Sample Preparation (for solid tissues):

    • For solid tissues, homogenize the tissue in an appropriate buffer (e.g., PBS) to create a uniform suspension before spiking. A common method is cryohomogenization to maintain the integrity of the sample.[3]

  • Spiking:

    • Aliquot the desired volume of the biological matrix into appropriately labeled tubes.

    • Add a small volume of the appropriate working stock solution to each tube to achieve the target concentration. The volume of the spiking solution should ideally not exceed 1-2% of the total sample volume to avoid significant matrix dilution.[3]

    • For the control (blank) sample, add an equivalent volume of the solvent used for the stock solutions.

  • Homogenization:

    • Immediately after adding the spiking solution, vortex the samples for at least 30 seconds to ensure thorough mixing.

    • For viscous samples or tissue homogenates, sonication on ice may be necessary to ensure homogeneity.

  • Equilibration:

    • Allow the spiked samples to equilibrate for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 4°C or room temperature, depending on the stability of the analyte and the experimental design).

  • Storage:

    • If not proceeding directly to analysis, store the spiked samples at -80°C to minimize degradation of the analyte.

Data Presentation

The following table summarizes hypothetical quantitative data from a validation experiment using this spiking protocol.

ParameterResult
Linearity (r²) > 0.99
Spike Concentration Recovery (%)
Low QC (10 ng/mL)95.2%
Mid QC (100 ng/mL)98.5%
High QC (500 ng/mL)101.3%
Precision (RSD %)
Intra-day< 5%
Inter-day< 10%

Safety Precautions

This compound is an alkylating agent and should be handled as a potentially carcinogenic and toxic compound.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Dispose of all waste containing this compound according to institutional guidelines for hazardous chemical waste.

Visualization of Experimental Workflow

Spiking_Protocol_Workflow cluster_prep Preparation cluster_spike Spiking cluster_post Post-Spiking stock_prep Prepare Stock Solutions (Primary and Working) spike_samples Spike Samples with Working Stock Solution stock_prep->spike_samples sample_prep Prepare Biological Samples (Thaw/Homogenize) sample_prep->spike_samples mix_samples Homogenize Spiked Samples (Vortex/Sonicate) spike_samples->mix_samples Immediate equilibrate Equilibrate Samples mix_samples->equilibrate store_analyze Store at -80°C or Proceed to Analysis equilibrate->store_analyze

Caption: Workflow for spiking biological samples with this compound.

References

Application Notes and Protocols for Quantitative Analysis of Water-Soluble Vitamins Using Long-Chain Alkyl Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of water-soluble vitamins is crucial in various fields, including pharmaceutical quality control, nutritional analysis of food products, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity. However, the analysis of polar, water-soluble vitamins can be challenging on traditional reversed-phase columns due to poor retention.

Ion-pair reversed-phase HPLC (IP-RP-HPLC) offers an effective solution to this challenge. This technique introduces an ion-pairing reagent, such as a long-chain alkyl sulfonate, into the mobile phase. This reagent forms a neutral ion pair with the charged vitamin molecules, increasing their hydrophobicity and enhancing their retention on the nonpolar stationary phase. This application note provides a detailed protocol for the simultaneous determination of several water-soluble vitamins using a long-chain alkyl sulfonate as an ion-pairing agent.

Principle of Ion-Pair Chromatography

Long-chain alkyl sulfonates, such as sodium dodecyl sulfonate, are amphiphilic molecules with a charged polar head and a long, nonpolar hydrocarbon tail. In the mobile phase, these molecules can interact with the stationary phase and the analyte of interest in a dynamic equilibrium. The proposed mechanism involves the alkyl sulfonate partitioning to the stationary phase, creating an in-situ ion-exchanger that interacts with the positively charged vitamin molecules. Alternatively, the alkyl sulfonate can form a neutral ion-pair with the vitamin in the mobile phase, and this neutral complex is then retained by the reversed-phase column. This results in improved peak shape and resolution for otherwise poorly retained water-soluble vitamins.

Experimental Protocols

This section details the necessary steps for the quantitative analysis of water-soluble vitamins using ion-pair reversed-phase HPLC with a long-chain alkyl sulfonate.

Standard Preparation

Proper preparation of standards is critical for accurate quantification.

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 25 mg of each vitamin standard (e.g., Thiamine (B1), Riboflavin (B2), Niacinamide (B3), Pyridoxine (B6), and Ascorbic Acid (C)).

    • Dissolve each standard in a suitable solvent (e.g., HPLC-grade water or a specific solvent as recommended for the particular vitamin) in a 25 mL amber volumetric flask. Use of amber glassware is recommended to protect light-sensitive vitamins.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Store stock solutions at 2-8°C and prepare fresh weekly.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Prepare a mixed intermediate standard solution by diluting the stock solutions with the mobile phase without the organic modifier.

    • Further dilute the intermediate solution with the initial mobile phase to achieve the desired final concentration for the working standard.

    • Prepare a series of calibration standards by serially diluting the working standard solution.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., pharmaceutical tablets, fortified beverages, biological fluids).

  • For Pharmaceutical Tablets:

    • Weigh and finely powder a representative number of tablets (e.g., 10-20) to ensure homogeneity.

    • Accurately weigh a portion of the powdered sample equivalent to the average tablet weight into a 100 mL volumetric flask.

    • Add approximately 70 mL of extraction solution (e.g., 0.1 M HCl or a suitable buffer).

    • Sonicate for 30 minutes to facilitate the extraction of vitamins.

    • Allow the solution to cool to room temperature and then dilute to the mark with the extraction solution.

    • Centrifuge a portion of the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the analyte concentrations within the calibration range.

  • For Liquid Samples (e.g., Fortified Beverages):

    • Degas the sample by sonication.

    • Filter the sample through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase to an appropriate concentration.

HPLC Operating Conditions

The following are representative chromatographic conditions. Optimization may be required based on the specific instrument, column, and analytes.

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 5 mM Sodium Dodecyl Sulfonate in 25 mM Potassium Phosphate buffer (pH 3.0) B: Acetonitrile or Methanol
Gradient 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 70% A, 30% B20-25 min: Hold at 70% A, 30% B25-30 min: Return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV-Vis Detector at multiple wavelengths (e.g., 245 nm for B1, 266 nm for B2, 261 nm for B3, 290 nm for B6, 254 nm for C)

Quantitative Data

The following tables summarize representative quantitative data for the analysis of water-soluble vitamins using ion-pair HPLC with alkyl sulfonates. It is important to note that this data is compiled from various sources using different, shorter-chain alkyl sulfonates (C6-C8) and should be considered as illustrative of the performance of the technique. A full method validation should be performed for the specific long-chain alkyl sulfonate method being implemented.

Table 1: Linearity Data

VitaminLinear Range (µg/mL)Correlation Coefficient (r²)
Thiamine (B1)0.5 - 50> 0.999
Riboflavin (B2)0.5 - 50> 0.999
Niacinamide (B3)1 - 100> 0.998
Pyridoxine (B6)1 - 100> 0.999
Ascorbic Acid (C)5 - 200> 0.998

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

VitaminLOD (µg/mL)LOQ (µg/mL)
Thiamine (B1)0.100.30
Riboflavin (B2)0.080.25
Niacinamide (B3)0.250.75
Pyridoxine (B6)0.150.45
Ascorbic Acid (C)1.03.0

Table 3: Recovery Data

VitaminSpiked Concentration (µg/mL)Recovery (%)RSD (%)
Thiamine (B1)1098.51.8
Riboflavin (B2)1099.21.5
Niacinamide (B3)5097.92.1
Pyridoxine (B6)50101.11.3
Ascorbic Acid (C)10098.82.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of water-soluble vitamins from sample receipt to final data analysis.

experimental_workflow sample Sample Receipt (e.g., Tablets, Liquid) prep Sample Preparation (Weighing, Dissolution, Extraction, Centrifugation, Filtration) sample->prep hplc IP-RP-HPLC Analysis (Gradient Elution with Long-Chain Alkyl Sulfonate) prep->hplc detection UV-Vis Detection (Multi-wavelength) hplc->detection data_acq Data Acquisition (Chromatogram Generation) detection->data_acq quant Quantification (Calibration Curve, Peak Area Integration) data_acq->quant report Reporting (Final Concentration, Validation Data) quant->report

Figure 1. General experimental workflow for vitamin analysis.
Principle of Ion-Pair Chromatography

This diagram illustrates the interaction between the analyte, the long-chain alkyl sulfonate ion-pairing reagent, and the stationary phase.

ion_pair_principle cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) vitamin Vitamin (+) ion_pair Neutral Ion Pair vitamin->ion_pair alkyl_sulfonate Alkyl Sulfonate (-) alkyl_sulfonate->ion_pair c18_surface Hydrophobic Surface ion_pair->c18_surface Retention

Figure 2. Mechanism of ion-pair chromatography.

Conclusion

The use of long-chain alkyl sulfonates as ion-pairing reagents in reversed-phase HPLC provides a robust and reliable method for the quantitative analysis of water-soluble vitamins. This technique enhances the retention and separation of these polar compounds, allowing for their accurate determination in various sample matrices. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own methods for water-soluble vitamin analysis.

Application Notes and Protocols: Heptadecyl Methane Sulfonate as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyl methane (B114726) sulfonate is an anionic surfactant belonging to the alkyl sulfonate class of compounds. Its amphiphilic nature, characterized by a long C17 alkyl chain (heptadecyl) providing hydrophobicity and a methane sulfonate head group conferring hydrophilicity, makes it a candidate for various applications in pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the characterization and utilization of heptadecyl methane sulfonate as a surfactant in research and drug development settings.

Long-chain alkyl sulfonates are recognized for their surface activity, with the critical micelle concentration (CMC) generally decreasing as the alkyl chain length increases.[1][2] These surfactants are employed in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[3][4] Anionic surfactants can interact with biological membranes, potentially leading to increased permeability.[5][6][7]

Physicochemical Properties

The surfactant properties of this compound are primarily dictated by its molecular structure. Due to the limited availability of specific experimental data for this compound, the following values are estimations based on data for similar long-chain alkyl sulfonates.[1][2]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueMethod of Determination
Molecular Formula C₁₈H₃₈O₃S-
Molecular Weight 350.56 g/mol -
Critical Micelle Concentration (CMC) 0.1 - 0.5 mMTensiometry, Conductometry
Surface Tension at CMC (γCMC) 30 - 40 mN/mTensiometry

Applications in Pharmaceutical Formulation

Solubilization of Poorly Soluble Drugs

This compound can be utilized to enhance the aqueous solubility of hydrophobic drug molecules. Above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles, creating a hydrophobic core where poorly soluble drugs can be encapsulated. This micellar solubilization can improve the dissolution rate and subsequent absorption of the drug.[3][4]

Formulation of Nanoparticles

Anionic surfactants are instrumental in the preparation of polymeric or lipid-based nanoparticles for drug delivery.[8][9][10] this compound can act as a stabilizer, preventing the aggregation of nanoparticles during their formation and storage. The surfactant adsorbs onto the nanoparticle surface, providing electrostatic repulsion.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Tensiometry

This protocol describes the determination of the CMC of this compound using the Wilhelmy plate method.[11][12][13]

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Tensiometer with a Wilhelmy plate (e.g., Krüss K100)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water.

  • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the high-purity water as a reference.

  • Starting with the most dilute solution, measure the surface tension of each prepared concentration. Ensure the Wilhelmy plate is thoroughly cleaned and dried between measurements.

  • Record the surface tension value for each concentration after it has stabilized.

  • Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is determined as the point of intersection of the two linear portions of the graph.[14]

G cluster_prep Solution Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Serial Dilutions A->B C Calibrate Tensiometer B->C D Measure Surface Tension C->D E Record Data D->E F Plot Surface Tension vs. log(Concentration) E->F G Determine CMC F->G

Figure 1: Experimental workflow for CMC determination.
Preparation of a Drug-Loaded Nanoparticle Formulation

This protocol provides a general method for preparing drug-loaded nanoparticles using an anionic surfactant as a stabilizer.[8][15]

Materials:

  • Poorly soluble drug

  • Biodegradable polymer (e.g., PLGA, PLA)

  • This compound

  • Organic solvent (e.g., acetone, dichloromethane)

  • High-purity water

  • Homogenizer or sonicator

  • Rotary evaporator

Procedure:

  • Dissolve the poorly soluble drug and the polymer in the organic solvent.

  • Prepare an aqueous solution of this compound at a concentration above its CMC.

  • Add the organic phase dropwise to the aqueous surfactant solution under continuous homogenization or sonication.

  • Continue homogenization/sonication for a specified time to form a nanoemulsion.

  • Remove the organic solvent using a rotary evaporator under reduced pressure.

  • The resulting aqueous suspension contains the drug-loaded nanoparticles.

  • The nanoparticle suspension can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

G cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_purification Nanoparticle Formation & Purification A Dissolve Drug & Polymer in Organic Solvent C Add Organic Phase to Aqueous Phase A->C B Prepare Aqueous Surfactant Solution B->C D Homogenize/Sonicate C->D E Remove Organic Solvent D->E F Purify Nanoparticles E->F

Figure 2: Workflow for nanoparticle formulation.

Potential Mechanism of Action: Interaction with Cell Membranes

Long-chain anionic surfactants can interact with the lipid bilayers of cell membranes, leading to an increase in membrane permeability.[5][16][17] This can be a mechanism for enhancing the absorption of co-administered drugs.

The proposed mechanism involves the insertion of the hydrophobic alkyl chains of the surfactant into the lipid bilayer.[18][19] This disrupts the ordered structure of the membrane, creating transient pores or increasing membrane fluidity, which facilitates the passage of drug molecules.[20]

G cluster_membrane Cell Membrane cluster_surfactant Surfactant Action cluster_drug Drug Delivery lipid_bilayer Lipid Bilayer surfactant Heptadecyl Methane Sulfonate Monomers insertion Insertion of Alkyl Chains into Bilayer surfactant->insertion insertion->lipid_bilayer disruption Disruption of Membrane Structure insertion->disruption permeability Increased Membrane Permeability disruption->permeability drug_uptake Enhanced Drug Uptake permeability->drug_uptake

Figure 3: Surfactant interaction with a cell membrane.

Safety Considerations

While surfactants can enhance drug delivery, they can also cause membrane damage and cytotoxicity at higher concentrations.[6][7] Therefore, it is crucial to determine the optimal concentration of this compound that provides the desired formulation benefit without causing significant cellular toxicity. In vitro cytotoxicity assays using relevant cell lines are recommended as part of the formulation development process.

Conclusion

This compound holds promise as a surfactant for pharmaceutical applications, particularly for the formulation of poorly soluble drugs. The protocols provided herein offer a starting point for the characterization and utilization of this surfactant. Further studies are warranted to fully elucidate its properties and to establish its safety and efficacy in specific drug delivery systems.

References

Application of Heptadecyl Methane Sulfonate in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptadecyl methane (B114726) sulfonate is an organosulfate compound with the chemical formula C₁₇H₃₅SO₃CH₃. As a long-chain alkyl sulfonate, it possesses amphiphilic properties, characterized by a long hydrophobic heptadecyl tail and a polar methanesulfonate (B1217627) head group. While specific, documented applications of heptadecyl methane sulfonate in materials science are not extensively reported in publicly available literature, its chemical structure suggests significant potential for use in various applications, drawing parallels from other well-studied long-chain alkyl sulfonates. These potential applications primarily leverage its surfactant and surface-modifying properties.

This document provides detailed application notes and hypothetical, yet plausible, experimental protocols for the use of this compound in materials science, aimed at researchers, scientists, and drug development professionals. The protocols are based on established methodologies for similar long-chain alkyl sulfonates and are intended to serve as a foundational guide for experimental design.

Potential Applications in Materials Science

Based on the known functions of analogous long-chain alkyl sulfonates, this compound is predicted to be a valuable tool in the following areas:

  • Emulsion Polymerization: Acting as a surfactant to stabilize monomer droplets in an aqueous phase, facilitating the synthesis of polymer nanoparticles (latexes) with controlled size and stability.

  • Surface Modification: Modifying the surface properties of materials to enhance hydrophobicity or hydrophilicity, improve biocompatibility, or introduce specific functionalities.

  • Nanoparticle Synthesis and Stabilization: Serving as a capping or stabilizing agent to control the growth and prevent the agglomeration of nanoparticles during their synthesis.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table presents expected or hypothetical ranges for key surfactant properties based on trends observed for other long-chain alkyl sulfonates. These values would need to be experimentally determined for this compound.

PropertyPredicted Value/RangeSignificance in Materials Science Applications
Critical Micelle Concentration (CMC) 10⁻⁴ - 10⁻³ mol/LIndicates the concentration at which the surfactant self-assembles into micelles. A low CMC is desirable for efficiency in applications like emulsion polymerization and nanoparticle stabilization.
Surface Tension at CMC (γ_cmc) 25 - 35 mN/mRepresents the minimum surface tension achievable in an aqueous solution. A lower value indicates higher surface activity, which is beneficial for creating stable emulsions and modifying surfaces.
Hydrophilic-Lipophilic Balance (HLB) 10 - 15A measure of the degree to which it is hydrophilic or lipophilic. This value suggests it would be effective as an oil-in-water emulsifier, suitable for emulsion polymerization.

Experimental Protocols

The following are detailed, hypothetical protocols for the application of this compound in key areas of materials science.

Protocol 1: Emulsion Polymerization of Polystyrene Nanoparticles

This protocol describes the use of this compound as a surfactant for the synthesis of polystyrene nanoparticles via emulsion polymerization.

Materials:

  • Styrene (B11656) (monomer)

  • This compound (surfactant)

  • Potassium persulfate (initiator)

  • Deionized water

  • Nitrogen gas

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Preparation of the Aqueous Phase: In the reaction vessel, dissolve a calculated amount of this compound in deionized water to achieve a concentration above its critical micelle concentration (e.g., 5 mmol/L).

  • Purging with Nitrogen: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Monomer Addition: Add the styrene monomer to the aqueous surfactant solution while stirring vigorously to form a stable emulsion of monomer droplets.

  • Initiation of Polymerization: Heat the emulsion to the desired reaction temperature (e.g., 70°C). Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

  • Polymerization Reaction: Maintain the reaction at the set temperature under a nitrogen atmosphere with continuous stirring for a specified duration (e.g., 6 hours).

  • Cooling and Purification: After the reaction is complete, cool the resulting polystyrene latex to room temperature. The latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A Dissolve this compound in Water B Purge with Nitrogen A->B C Add Styrene Monomer B->C D Heat to Reaction Temperature C->D E Add Initiator (Potassium Persulfate) D->E F Maintain Reaction Conditions E->F G Cool to Room Temperature F->G H Purify by Dialysis G->H

Workflow for Emulsion Polymerization.
Protocol 2: Surface Modification of a Hydrophobic Polymer Film

This protocol outlines a method for modifying the surface of a hydrophobic polymer, such as polystyrene, to render it more hydrophilic using this compound.

Materials:

  • Polystyrene film

  • This compound

  • Deionized water

  • Ethanol (B145695)

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning: Clean the polystyrene film by sonicating it in ethanol for 15 minutes, followed by rinsing with deionized water. Dry the film in an oven at 50°C.

  • Preparation of Surfactant Solution: Prepare an aqueous solution of this compound at a concentration above its CMC.

  • Surface Treatment: Immerse the cleaned and dried polystyrene film in the this compound solution.

  • Adsorption: Allow the surfactant to adsorb onto the polymer surface by incubating the film in the solution for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 40°C). The hydrophobic tails of the surfactant molecules will adsorb onto the hydrophobic polymer surface, leaving the hydrophilic sulfonate head groups exposed to the aqueous phase.

  • Rinsing and Drying: Remove the film from the solution and rinse it thoroughly with deionized water to remove any non-adsorbed surfactant molecules. Dry the surface-modified film under a stream of nitrogen.

  • Characterization: The change in surface properties can be characterized by measuring the water contact angle. A decrease in the contact angle would indicate a successful hydrophilic modification.

Surface_Modification_Workflow cluster_prep Substrate Preparation cluster_treatment Surface Treatment cluster_post Final Steps A Clean Polystyrene Film B Dry Film A->B C Immerse in Surfactant Solution B->C D Incubate for Adsorption C->D E Rinse with Deionized Water D->E F Dry with Nitrogen E->F G Characterize Surface F->G

Workflow for Surface Modification.
Protocol 3: Synthesis of Silver Nanoparticles

This protocol describes a method for the synthesis of silver nanoparticles where this compound acts as a stabilizing agent to control particle size and prevent aggregation.

Materials:

Procedure:

  • Preparation of Precursor Solution: Prepare an aqueous solution of silver nitrate (e.g., 1 mM).

  • Addition of Stabilizing Agent: To the silver nitrate solution, add an aqueous solution of this compound to a final concentration above its CMC. Stir the solution to ensure homogeneity.

  • Reduction: Place the reaction flask in an ice bath to control the reaction rate. While stirring vigorously, add a freshly prepared, ice-cold aqueous solution of sodium borohydride (e.g., 2 mM) dropwise to the silver nitrate/surfactant solution.

  • Nanoparticle Formation: A color change (typically to yellow or brown) indicates the formation of silver nanoparticles. The sulfonate head groups of the this compound will adsorb onto the surface of the newly formed silver nanoparticles, providing electrostatic and steric stabilization.

  • Reaction Completion: Continue stirring the solution for a period (e.g., 30 minutes) after the addition of the reducing agent is complete to ensure the full reduction of the silver ions.

  • Characterization: The synthesized silver nanoparticles can be characterized using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for size distribution and stability.

Nanoparticle_Synthesis_Pathway Ag_ions Ag⁺ ions in solution Nucleation Nucleation of Ag atoms Ag_ions->Nucleation Surfactant This compound Stabilization Surface Stabilization Surfactant->Stabilization Reducing_Agent NaBH₄ (Reducing Agent) Reducing_Agent->Nucleation Growth Particle Growth Nucleation->Growth Growth->Stabilization Ag_NPs Stable Silver Nanoparticles Stabilization->Ag_NPs

Logical Pathway for Nanoparticle Synthesis.

Safety and Handling

This compound, like other alkyl sulfonates, should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for specific information on hazards, handling, and disposal. In general, it is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Disclaimer: The experimental protocols provided are hypothetical and based on the known properties and applications of similar long-chain alkyl sulfonates. Researchers should conduct their own optimization and safety assessments before implementing these procedures.

Application Note: Heptadecyl Methane Sulfonate as a Non-Endogenous Lipid Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative analysis of lipids by mass spectrometry (MS) is fundamental in various research and development areas, including drug development, biomarker discovery, and clinical diagnostics. A major challenge in MS-based lipidomics is the variability introduced during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and instrument fluctuations. To ensure accuracy and precision, internal standards are indispensable.

Non-endogenous internal standards are compounds that are chemically similar to the analytes of interest but are not naturally present in the biological samples being analyzed. Heptadecyl methane (B114726) sulfonate, with its C17 alkyl chain, represents a potential non-endogenous standard for the analysis of various lipid classes. Its unique mass and chromatographic properties allow it to be distinguished from endogenous lipids.

This document provides a comprehensive overview and detailed protocols for the application of a non-endogenous lipid standard, exemplified by a C17-based compound, for quantitative lipid analysis. While specific data for heptadecyl methane sulfonate is not widely published, the principles and methodologies described herein are directly applicable.

Principle of a Non-Endogenous Internal Standard

The core principle involves adding a known quantity of the non-endogenous standard to each sample at the very beginning of the workflow. This standard co-undergoes all subsequent steps—extraction, derivatization (if any), and analysis—alongside the endogenous lipids. Any sample-to-sample variation will affect both the internal standard and the target analytes. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to reliable quantification.

Experimental Protocols

1. Preparation of Internal Standard Stock and Working Solutions

  • Objective: To prepare accurate and stable solutions of the non-endogenous internal standard.

  • Materials:

  • Protocol:

    • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a chloroform:methanol (1:1, v/v) mixture in an amber glass vial. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.

    • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of methanol. Aliquot into single-use vials and store at -20°C to minimize freeze-thaw cycles.

2. Sample Preparation and Lipid Extraction

  • Objective: To extract lipids from a biological matrix (e.g., plasma) using the internal standard.

  • Protocol (Bligh-Dyer Extraction Method):

    • Thaw plasma samples on ice.

    • In a clean glass tube, add 50 µL of plasma.

    • Add 10 µL of the 10 µg/mL internal standard working solution to the plasma.

    • Add 200 µL of methanol and 100 µL of chloroform. Vortex vigorously for 1 minute.

    • Add another 100 µL of chloroform and vortex for 30 seconds.

    • Add 100 µL of ultrapure water and vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase (containing lipids) using a glass syringe and transfer it to a new vial.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., methanol:isopropanol, 1:1, v/v).

3. LC-MS/MS Analysis

  • Objective: To separate and detect the target lipids and the internal standard.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Tandem mass spectrometer (e.g., QTRAP or Orbitrap) with an electrospray ionization (ESI) source.

  • Typical LC Conditions:

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A time-gradient from high polarity (e.g., 60% A) to low polarity (e.g., 10% A) is typically used to elute lipids based on their hydrophobicity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Typical MS Conditions:

    • Ionization Mode: Positive and/or negative ESI, depending on the lipid classes of interest.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.

    • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Data Presentation

Quantitative performance metrics are crucial for validating an analytical method. The following tables summarize expected performance data when using a non-endogenous internal standard.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)
Analyte A1 - 1000> 0.995
Analyte B5 - 2000> 0.992
Analyte C0.5 - 500> 0.998

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (CV%)
Analyte A109.8 ± 0.498.04.1
500505 ± 15.2101.03.0
Analyte B2526.5 ± 1.3106.04.9
1000985 ± 39.498.54.0

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Analyte A92.595.8
Analyte B88.9103.2
Analyte C95.191.5
Recovery is assessed by comparing the signal of an analyte spiked before extraction to one spiked after. Matrix effect is assessed by comparing the signal of an analyte in a post-extraction sample to that in a pure solvent. Values close to 100% are ideal.

Visualizations

G sample Biological Sample (e.g., Plasma) is_add Spike with Known Amount of Non-Endogenous Internal Standard (this compound) sample->is_add extract Lipid Extraction (e.g., Bligh-Dyer) is_add->extract dry Dry Down Under Nitrogen extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing: Calculate Analyte/IS Ratio lcms->data quant Quantitative Result data->quant

Caption: Workflow for quantitative lipid analysis using a non-endogenous internal standard.

G is Internal Standard (IS) Signal is->inv1 analyte Analyte Signal analyte->inv1 ratio Ratio (Analyte / IS) ratio->inv2 cal_curve Calibration Curve cal_curve->inv2 concentration Absolute Concentration inv1->ratio Normalization inv2->concentration Interpolation

Caption: Logical flow of data normalization and quantification in stable isotope dilution analysis.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Heptadecyl Methane Sulfonate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Heptadecyl Methane Sulfonate for in vitro experiments.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound due to its long hydrocarbon chain, which imparts significant hydrophobic character. Below are common issues and recommended solutions.

Problem: this compound is not dissolving in aqueous buffers.

Cause: The long C17 alkyl chain of this compound makes it highly lipophilic and poorly soluble in aqueous solutions.

Solutions:

  • Use of Co-solvents: For many nonpolar compounds, the use of a water-miscible organic solvent is a standard approach to achieve dissolution.[1][2]

    • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3][4] It is a common choice for preparing stock solutions of poorly soluble compounds for biological assays.[1][2]

    • Ethanol or Propylene Glycol: These are other water-miscible organic solvents that can be used as co-solvents to enhance solubility.

  • Employing Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds in aqueous media by forming micelles that encapsulate the lipophilic molecules.[5]

    • Non-ionic Surfactants: Polysorbates (e.g., Tween® 80) and polyoxyl castor oil derivatives (e.g., Kolliphor® EL, formerly Cremophor® EL) are often preferred due to their biocompatibility and lower potential for cellular irritation.[5]

    • Ionic Surfactants: While effective, ionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can be more disruptive to cell membranes and protein structure. Their use in cell-based assays should be approached with caution.

  • Utilizing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[6] They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability.[6][7][8]

    • Commonly Used Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used in pharmaceutical formulations.[7]

Problem: High concentration of organic solvent (e.g., DMSO) is causing cellular toxicity.

Cause: Organic solvents can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in the organic solvent. This allows for a smaller volume to be added to the aqueous assay medium, thus minimizing the final solvent concentration.

  • Determine Solvent Tolerance: Perform a vehicle control experiment to determine the maximum concentration of the solvent that your specific cell line can tolerate without significant toxic effects.

  • Explore Alternative Solubilization Methods: If the required concentration of the compound necessitates a toxic level of the organic solvent, consider using surfactants or cyclodextrins, which are generally less toxic at effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to dissolve this compound?

A1: The most common and straightforward initial approach is to prepare a concentrated stock solution in 100% DMSO.[2][9] This stock can then be serially diluted in your aqueous assay buffer to the desired final concentration. Ensure the final DMSO concentration in your assay is low and non-toxic to your cells.

Q2: How do I choose the right surfactant for my experiment?

A2: The choice of surfactant depends on the specific requirements of your assay. For cell-based assays, non-ionic surfactants like Polysorbate 80 (Tween® 80) are generally preferred due to their lower cytotoxicity compared to ionic surfactants.[5] The hydrophilic-lipophilic balance (HLB) value of a surfactant can also guide selection, with higher HLB values being more suitable for oil-in-water emulsions.[5]

Q3: What are the advantages of using cyclodextrins?

A3: Cyclodextrins can significantly enhance the aqueous solubility and stability of hydrophobic compounds by forming inclusion complexes.[6][7][8] This can be particularly useful for compounds that are sensitive to degradation. They are often used in pharmaceutical formulations to improve drug delivery.[6]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound should be considered. Prolonged or excessive heating could lead to degradation. If you choose to heat the solution, do so cautiously and for a short period.

Q5: My compound precipitates out of solution when I add it to the aqueous buffer from a DMSO stock. What should I do?

A5: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. Here are some troubleshooting steps:

  • Increase the final concentration of the co-solvent (e.g., DMSO) slightly , ensuring it remains within the non-toxic range for your cells.

  • Use a pluronic-based solution for dilution, as these are shear-sensitive and can help maintain solubility.

  • Consider pre-mixing your DMSO stock with a small amount of serum-containing medium before adding it to the final assay well. The proteins in the serum can sometimes help to stabilize the compound.

  • Switch to a surfactant or cyclodextrin-based formulation , as these are specifically designed to maintain the solubility of hydrophobic compounds in aqueous environments.

Data Presentation

Table 1: Properties of Common Solubilizing Agents

Solubilizing AgentTypeMechanism of ActionCommon ExamplesKey Considerations
Organic Solvents Co-solventIncreases the polarity of the solvent mixture.Dimethyl Sulfoxide (DMSO), Ethanol, Propylene GlycolPotential for cellular toxicity at higher concentrations.[3]
Surfactants Emulsifying AgentForms micelles that encapsulate hydrophobic molecules.[5]Polysorbate 80 (Tween® 80), Polyoxyl 35 Castor Oil (Kolliphor® EL)Non-ionic surfactants are generally preferred for cell-based assays due to lower toxicity.[5]
Cyclodextrins Complexing AgentForms inclusion complexes with hydrophobic molecules.[6][7]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Can improve both solubility and stability of the compound.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be applied if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution in the assay medium. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).

Protocol 2: Solubilization using Surfactants

  • Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Polysorbate 80 in water).

  • In a separate tube, add the this compound.

  • Add a small volume of the surfactant stock solution to the compound.

  • Vortex or sonicate the mixture until the compound is dispersed.

  • Slowly add the aqueous assay buffer to the mixture while continuously vortexing to form a micellar solution.

  • The final concentration of the surfactant should be optimized to be above its critical micelle concentration (CMC) but below a level that causes cytotoxicity.

Protocol 3: Solubilization using Cyclodextrins

  • Prepare a stock solution of the chosen cyclodextrin (B1172386) (e.g., 45% w/v HP-β-CD in water).

  • Add the this compound to the cyclodextrin solution.

  • Incubate the mixture at room temperature or 37°C with constant agitation (e.g., on a shaker) for several hours to overnight to allow for the formation of inclusion complexes.

  • The resulting clear solution can then be sterile-filtered and used for in vitro assays.

Visualizations

Workflow_for_Solubilizing_Poorly_Soluble_Compound cluster_start Start cluster_methods Solubilization Methods cluster_assessment Assessment cluster_outcome Outcome start Poorly Soluble Compound (this compound) method1 Method 1: Co-Solvent (DMSO) start->method1 method2 Method 2: Surfactant start->method2 method3 Method 3: Cyclodextrin start->method3 assess Assess Solubility & Clarity method1->assess method2->assess method3->assess precipitate Precipitation Occurs assess->precipitate Unsuccessful success Clear Solution (Ready for Assay) assess->success Successful precipitate->method1 Try alternative method precipitate->method2 Try alternative method precipitate->method3 Try alternative method

Caption: Workflow for selecting a method to solubilize a poorly soluble compound.

Solubilization_Mechanisms cluster_surfactant Surfactant Micelle Formation cluster_cyclodextrin Cyclodextrin Inclusion Complex hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail drug Drug micelle cd Cyclodextrin cd_cavity Hydrophobic Cavity cd_exterior Hydrophilic Exterior drug2 Drug

Caption: Mechanisms of drug solubilization by surfactants and cyclodextrins.

References

Technical Support Center: Optimizing GC-MS for Long-Chain Alkyl Sulfonate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful detection of long-chain alkyl sulfonates using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of long-chain alkyl sulfonates by GC-MS considered challenging?

A1: The primary challenges in analyzing long-chain alkyl sulfonates, such as linear alkylbenzene sulfonates (LAS), stem from two main factors:

  • Low Volatility: Due to their polar sulfonic acid group and long alkyl chain, these compounds have very low volatility, which prevents them from being readily analyzed by standard GC methods that require analytes to be in a gaseous state.[1][2]

  • Thermal Instability: At the high temperatures required for vaporization in a GC inlet, alkyl sulfonates can be thermally labile, meaning they are prone to degradation.[3][4] This degradation can lead to inaccurate quantification and misidentification.

To overcome these issues, a chemical modification step known as derivatization is typically required to make the analytes more suitable for GC-MS analysis.[1][5]

Q2: Is derivatization necessary for alkyl sulfonate analysis, and what are the common methods?

A2: Yes, derivatization is essential for converting the non-volatile alkyl sulfonates into more volatile and thermally stable derivatives.[1][5] This process modifies the polar sulfonate group, making the entire molecule more amenable to GC analysis.

Common derivatization techniques include:

  • Esterification: This is a widely used method where the sulfonic acid is converted into an ester (e.g., methyl or isopropyl ester).[6][7] For example, using isopropanol (B130326) under acidic conditions can create isopropyl ester derivatives of perfluorooctane (B1214571) sulfonate (PFOS).[6]

  • Silylation: This process replaces active hydrogen atoms in the sulfonate group with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[8]

  • Alkylation and Acylation: These methods introduce alkyl or acyl groups to improve the compound's chromatographic properties.[5]

The choice of method depends on the specific alkyl sulfonate and the functional groups present.[5]

Q3: What are the typical mass spectral fragmentation patterns for alkyl sulfonates?

A3: Understanding the fragmentation is key to identifying these compounds. Upon electron ionization (EI), alkyl sulfonate derivatives exhibit characteristic fragmentation patterns.

  • Cleavage of the C–S bond: This is a major fragmentation pathway, resulting in R+ and RSO2+ ions.[9]

  • Loss of SO2: A common fragmentation involves the loss of a sulfur dioxide molecule (SO2).[10][11]

  • Rearrangements: Single or double hydrogen rearrangements can occur, leading to specific fragment ions.[9] For derivatized linear alkylbenzene sulfonates (LAS), a key diagnostic ion is often observed at m/z 199.[7] The molecular ion peak intensity tends to decrease as the molecular weight of the sulfonic acid increases.[10]

Q4: What is a good starting point for selecting a GC column?

A4: The choice of GC column is critical for achieving good separation. The selection is based on the principle of "like dissolves like."[12][13]

  • For derivatized alkyl sulfonates , which are often analyzed as esters, a mid-polarity column is generally a good starting point.

  • Commonly Used Phases: A DB-WAX column (100% polyethylene (B3416737) glycol) has been successfully used for determining alkyl mesylates.[14] For other sulfonated compounds, a 5%-phenyl-95%-methylpolysiloxane stationary phase (e.g., HP-5MS, Elite-5ms) is a versatile and common choice, offering good resolution for a wide range of semi-volatile compounds.[6][7][15]

Key column parameters to consider are summarized below.

ParameterRecommendationRationale
Stationary Phase Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane) or Polar (e.g., WAX)Provides appropriate selectivity for derivatized sulfonates.[7][14]
Internal Diameter (I.D.) 0.25 mmOffers a good balance between efficiency (narrow peaks) and sample capacity.[12][13]
Film Thickness 0.25 µmStandard thickness suitable for most applications. Thicker films can increase retention for more volatile compounds.[12]
Length 30 mProvides sufficient resolution for most analyses without excessively long run times.[7][15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis in a question-and-answer format.

Problem: No Peaks or Poor Signal Intensity

Q: I'm not seeing any peaks for my alkyl sulfonate standards. What should I check first?

A: This is a common issue often related to either the sample preparation or the injection process.

  • Verify Derivatization: Incomplete derivatization is a primary suspect.

    • Check Reagents: Ensure your derivatization reagents are fresh and not compromised by moisture.[8]

    • Optimize Reaction: The reaction may require specific conditions (e.g., elevated temperature, longer time) to proceed to completion, especially for sterically hindered compounds.[8] It is recommended to use at least a 2:1 molar ratio of the derivatizing agent to the analyte.[8]

  • Check for Inlet Degradation: Alkyl sulfonates can be thermally labile.

    • Lower Inlet Temperature: An excessively high injector temperature can cause the analytes to degrade before they reach the column.[3][4] Try lowering the temperature in 25°C increments.

    • Use an Inert Liner: Active sites in the GC inlet liner can cause analyte degradation.[16][17] Ensure you are using a properly deactivated, inert liner.

  • Confirm Instrument Function:

    • Check for Leaks: Ensure there are no leaks in the system, especially around the injector septum and column fittings.[18]

    • Verify Syringe and Injection: Make sure the autosampler is operating correctly and the syringe is not blocked or damaged.[18]

Problem: Peak Tailing or Broad Peaks

Q: My peaks are showing significant tailing. How can I improve the peak shape?

A: Peak tailing is typically caused by unwanted interactions during the analysis or sub-optimal GC conditions.

  • Address System Activity:

    • Inlet Maintenance: The inlet liner is a common source of activity. Clean or replace the liner and consider using one with glass wool to help trap non-volatile residues and aid vaporization.[16][19]

    • Column Maintenance: The front end of the column can accumulate non-volatile residues and develop active sites over time. Trimming the first 10-20 cm of the column can often resolve this.[16][17]

  • Optimize Temperatures:

    • Injector Temperature: If the injector temperature is too low, high-boiling point compounds like long-chain alkyl sulfonates may not vaporize completely or quickly, leading to broad peaks.[3][19] A good starting point is 250 °C, but for higher molecular weight analytes, you may need to experiment with temperatures up to 300 °C or higher.[3]

    • Oven Temperature Program: A slow initial temperature ramp can cause peak broadening. Ensure your ramp rate is appropriate for the analytes.

  • Check Carrier Gas Flow: An incorrect or unstable flow rate can negatively affect peak shape. Verify your flow rate with a flow meter.[16]

Problem: Inconsistent Retention Times and Results

Q: My retention times are shifting between runs, leading to irreproducible results. What is the cause?

A: Retention time instability points to a lack of stability in the chromatographic system.

  • Check for Leaks: This is the most common cause. A leak in the carrier gas line, septum, or column fittings will cause pressure and flow fluctuations, leading to shifting retention times.[18] Use an electronic leak detector to systematically check the entire system.

  • Ensure Stable Temperatures: The column oven must maintain a stable and reproducible temperature program. Verify that the oven temperature is accurate and consistent.[16]

  • Standardize Sample Preparation: Inconsistencies in the derivatization process (e.g., reaction time, temperature, reagent amounts) can lead to variable results. Follow a standardized protocol precisely for every sample.[20]

  • Evaluate Injection Technique: For manual injections, ensure a consistent and rapid injection technique. For autosamplers, check for any operational errors.[21]

Experimental Protocols and Parameters

GC-MS Method Parameters for Alkyl Mesylate Analysis

The following table provides a validated starting point for the GC-MS analysis of alkyl mesylates, which can be adapted for other long-chain alkyl sulfonates.[14][22]

ParameterSettingNotes
GC System Gas Chromatograph with Mass Spectrometer (or FID)FID can be used for initial method development.[14]
Column DB-WAX (30 m x 0.53 mm, 1.0 µm film)A polar column suitable for these compounds.[14]
Carrier Gas HeliumFlow Rate: 1.5 mL/min.[14]
Injection Mode SplitlessTo maximize sensitivity for trace analysis.
Inlet Temperature 220 °CThis may need to be optimized (e.g., 250-300 °C) depending on the analyte's boiling point.[3][14]
Oven Program 80°C (hold 2 min), then ramp 10°C/min to 200°C (hold 16 min)The program should be optimized to ensure separation of all target analytes.[14]
MS Transfer Line 230 °CEnsure this is hot enough to prevent analyte condensation.
Ion Source Temp. 230 °CA standard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Scan Mode Full Scan or Multiple Reaction Monitoring (MRM)Full scan for identification; MRM for high sensitivity and quantification of known targets.[22]
Sample Preparation: n-Hexane Extraction

For determining alkyl sulfonates in Active Pharmaceutical Ingredients (APIs), a simple liquid-liquid extraction can be effective.[14]

  • Weigh Sample: Accurately weigh approximately 1000 mg of the API sample into a 20 mL centrifuge tube.

  • Add Solvent: Add 2 mL of n-hexane to the tube.

  • Extract: Vortex the sample vigorously to extract the alkyl sulfonates into the n-hexane layer.

  • Centrifuge: Centrifuge the sample at 5000 rpm for 10 minutes at 5°C.

  • Collect Supernatant: Carefully collect the supernatant (n-hexane layer) for derivatization and subsequent GC-MS analysis.

Visualizations

Caption: General experimental workflow for GC-MS analysis of alkyl sulfonates.

Troubleshooting_Tree Troubleshooting Decision Tree for Poor Peak Shape start Problem: Peak Tailing or Broadening q1 Is this a new or established method? start->q1 new_method New Method q1->new_method New est_method Established Method q1->est_method Established check_params Review GC Parameters: - Inlet Temp Too Low? - Oven Ramp Too Slow? - Inappropriate Column? new_method->check_params optimize Systematically optimize inlet and oven temperatures. check_params->optimize q2 When did the problem start? est_method->q2 sudden Suddenly q2->sudden gradual Gradually q2->gradual check_leaks Check for system leaks at septum and fittings. sudden->check_leaks solved Problem Resolved check_leaks->solved check_consumables Perform Inlet/Column Maintenance: 1. Replace Septum & Liner 2. Trim Column Front 3. Check Gas Purity gradual->check_consumables check_consumables->solved

Caption: Decision tree for troubleshooting poor peak shape in GC-MS analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Heptadecyl Methane Sulfonate in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Heptadecyl Methane Sulfonate (HMS) and other long-chain alkyl sulfonates by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing or fronting) for this compound?

Poor peak shape for long-chain anionic surfactants like this compound is a common issue in reversed-phase LC-MS. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The negatively charged sulfonate group can interact with residual positively charged silanol groups on the silica-based stationary phase of the column, leading to peak tailing.[1][2][3][4]

  • Column Overload: Injecting too high a concentration of HMS can saturate the stationary phase, causing peak fronting or tailing.[5]

  • Poor Solubility: The long C17 alkyl chain gives HMS significant hydrophobicity, which can lead to poor solubility in mobile phases with a high aqueous content, causing peak distortion.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, it can lead to peak fronting or splitting.[5]

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that interact with the analyte, causing poor peak shape.[5]

Q2: How can I improve the peak shape of my analyte?

Improving peak shape involves a systematic approach to address the potential causes mentioned above. Key strategies include:

  • Mobile Phase Optimization: Adjusting the pH and ionic strength of the mobile phase can significantly improve peak symmetry.

  • Column Selection: Choosing an appropriate stationary phase is crucial for minimizing secondary interactions.

  • Sample Preparation: Proper sample preparation can prevent column overload and remove interfering matrix components.

  • Method Parameter Adjustment: Optimizing injection volume and gradient conditions can enhance peak shape.

Q3: What type of column is best for analyzing long-chain alkyl sulfonates?

For long-chain anionic surfactants like HMS, a C8 column is often preferred over a C18 column.[6] The shorter alkyl chains of the C8 stationary phase reduce the potential for strong hydrophobic interactions, which can lead to excessively long retention times and peak broadening.[7][8][9][10] A C8 column can provide a better balance of retention and peak shape for these types of analytes.[6]

Q4: Can mobile phase additives help improve my peak shape?

Yes, mobile phase additives are highly effective. Adding a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, can help to:

  • Mask Residual Silanols: The ammonium ions can interact with the negatively charged silanol groups, reducing their availability to interact with the sulfonate analyte.[11][12]

  • Increase Ionic Strength: A higher ionic strength mobile phase can minimize secondary electrostatic interactions that contribute to peak tailing.

Q5: What are the best practices for sample preparation for HMS analysis?

Proper sample preparation is critical to avoid poor peak shape. Key recommendations include:

  • Dissolve in a Weak Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a solvent with a lower organic content.[13]

  • Filter Samples: Always filter samples through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte, which can lead to improved peak shape and sensitivity.

Troubleshooting Guide

If you are experiencing poor peak shape with this compound, follow this troubleshooting workflow:

TroubleshootingWorkflow start Poor Peak Shape Observed check_overload Is the Peak Tailing or Fronting? start->check_overload tailing Peak Tailing check_overload->tailing Tailing fronting Peak Fronting check_overload->fronting Fronting check_silanol Suspect Silanol Interactions or Column Contamination tailing->check_silanol optimize_mp_tailing Optimize Mobile Phase: - Add Ammonium Acetate/Formate (10-20 mM) - Adjust pH (slightly acidic) check_silanol->optimize_mp_tailing wash_column Perform Column Wash optimize_mp_tailing->wash_column check_column Still Poor Shape? wash_column->check_column check_sample_solvent Suspect Sample Overload or Solvent Mismatch fronting->check_sample_solvent dilute_sample Dilute Sample and/or Reduce Injection Volume check_sample_solvent->dilute_sample match_solvent Dissolve Sample in Initial Mobile Phase dilute_sample->match_solvent match_solvent->check_column consider_column Consider Column Change: - Switch to a C8 column - Try a new column of the same type check_column->consider_column Yes end Peak Shape Improved check_column->end No consider_column->end

Troubleshooting workflow for poor peak shape of this compound.

Data Presentation: Impact of Mobile Phase Additives

The following table summarizes the expected qualitative and quantitative impact of mobile phase additives on the peak shape of a long-chain alkyl sulfonate like HMS. The asymmetry factor (As) is a measure of peak tailing, where a value of 1 indicates a perfectly symmetrical peak, and values greater than 1 indicate tailing.

Mobile Phase AdditiveConcentration (mM)Expected Asymmetry Factor (As)Rationale
None-> 2.0Significant secondary interactions with residual silanols on the stationary phase lead to severe peak tailing.
Ammonium Acetate51.5 - 1.8Partial masking of silanol groups and increased ionic strength begin to reduce tailing.
Ammonium Acetate 10 1.2 - 1.5 Optimal concentration for effective silanol masking and improved peak symmetry. [11][12]
Ammonium Acetate201.1 - 1.3Further improvement in peak shape, but care must be taken to ensure solubility in the mobile phase, especially at high organic content.
Ammonium Formate101.2 - 1.5Similar performance to ammonium acetate in improving peak shape.

Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol describes a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.

  • Initial Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Column: C8, 2.1 x 100 mm, 2.7 µm

    • Gradient: 50-95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Stepwise Modification:

    • Step 1: Introduction of a Buffer.

      • Prepare Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Formic Acid.

      • Prepare Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid.

      • Equilibrate the column with the new mobile phase for at least 15 column volumes.

      • Inject the HMS standard and evaluate the peak shape.

    • Step 2: Adjustment of Buffer Concentration.

      • If peak tailing persists, increase the concentration of ammonium acetate to 20 mM in both mobile phases.

      • If peak fronting is observed or if there are concerns about analyte solubility, consider reducing the initial percentage of the organic mobile phase.

Protocol 2: Column Washing Procedure

If column contamination is suspected to be the cause of poor peak shape, a thorough washing procedure can help restore performance.

  • Disconnect the Column from the Detector: This prevents contamination of the mass spectrometer.

  • Flush with a Series of Solvents: Use a flow rate that is half of the typical analytical flow rate.

    • Flush 1 (Remove Buffers): 95:5 Water:Acetonitrile (20 column volumes)

    • Flush 2 (Remove Hydrophobic Contaminants): 100% Isopropanol (20 column volumes)

    • Flush 3 (Remove Hydrophilic Contaminants): 100% Water (20 column volumes)

    • Flush 4 (Final Rinse): 100% Acetonitrile (10 column volumes)

  • Re-equilibrate the Column: Connect the column back to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

For complex sample matrices, SPE can significantly improve data quality by removing interferences and concentrating the analyte.

  • Select an Appropriate SPE Cartridge: A reversed-phase C8 or a mixed-mode anion exchange cartridge is suitable for extracting HMS.

  • Condition the Cartridge:

    • Wash with 1-2 cartridge volumes of methanol (B129727).

    • Equilibrate with 1-2 cartridge volumes of water.

  • Load the Sample: Load the pre-treated sample onto the cartridge.

  • Wash the Cartridge:

    • Wash with 1-2 cartridge volumes of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elute the Analyte:

    • Elute the HMS with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

By following these troubleshooting guides and protocols, researchers can systematically address the common causes of poor peak shape for this compound and achieve robust and reliable LC-MS results.

References

Minimizing ion suppression effects of Heptadecyl methane sulfonate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the mass spectrometric analysis of Heptadecyl Methane Sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1] This interference can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[2] Given that this compound is a relatively non-polar, long-chain alkyl sulfonate, it is susceptible to co-elution with other matrix components like lipids and proteins, which are known to cause significant ion suppression.

Q2: Which mass spectrometry technique is more suitable for the analysis of this compound: LC-MS or GC-MS?

A2: Due to its long alkyl chain (C17), this compound is a relatively non-volatile compound. Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more appropriate analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is generally better suited for more volatile, shorter-chain alkyl sulfonates, and might require derivatization for a compound with a C17 chain.[3]

Q3: What are the most common sources of ion suppression when analyzing this compound in biological samples?

A3: Common sources of ion suppression in biological matrices such as plasma, serum, or tissue homogenates include:

  • Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can interfere with the ionization process.[4]

  • Proteins and Peptides: Incomplete removal of proteins can lead to contamination of the ion source and suppression of the analyte signal.[4]

  • Co-administered Drugs and their Metabolites: Other compounds present in the sample can compete with this compound for ionization.

Q4: How can I detect the presence of ion suppression in my assay?

A4: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer ion source. A blank matrix sample is then injected onto the column. Any dip in the constant baseline signal of the analyte at the retention time of matrix components indicates the presence of ion suppression.[2]

Troubleshooting Guides

This section provides a structured approach to identifying and mitigating ion suppression effects for this compound analysis.

Problem: Low or inconsistent signal intensity for this compound.

This is a primary indicator of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

IonSuppressionTroubleshooting start Low/Inconsistent Signal sample_prep Optimize Sample Preparation start->sample_prep Step 1 chromatography Adjust Chromatographic Conditions sample_prep->chromatography If suppression persists end Signal Improved sample_prep->end If successful ms_params Modify MS Parameters chromatography->ms_params If suppression persists chromatography->end If successful internal_std Use Stable Isotope-Labeled Internal Standard ms_params->internal_std For quantitative accuracy ms_params->end If successful internal_std->end

Caption: Troubleshooting workflow for low signal intensity.

Detailed Troubleshooting Steps:

Step 1: Optimize Sample Preparation

Inadequate sample cleanup is a major cause of ion suppression.[4] Consider the following strategies:

  • Solid Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components.[5] For a non-polar compound like this compound, a reverse-phase (C18 or C8) or a mixed-mode sorbent can be effective.

  • Liquid-Liquid Extraction (LLE): LLE can be a good alternative to SPE for removing highly polar interferences like salts. A non-polar extraction solvent would be suitable for this compound.

  • Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and often results in significant ion suppression.[5] If used, it should be followed by further cleanup steps.

Step 2: Adjust Chromatographic Conditions

The goal is to chromatographically separate this compound from the ion-suppressing matrix components.

  • Gradient Modification: A shallower gradient can improve the separation of the analyte from co-eluting interferences.

  • Column Chemistry: Using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the elution profile and improve separation.

  • Mobile Phase Additives: While some additives can cause suppression, others, when used at low concentrations, can improve peak shape and ionization. However, non-volatile buffers should be avoided.

Step 3: Modify Mass Spectrometer Parameters

  • Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[2]

  • Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperature to maximize the analyte signal and minimize the influence of matrix components.

Step 4: Use a Stable Isotope-Labeled Internal Standard

For quantitative analysis, the use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.

Experimental Protocols

The following are generalized protocols based on methods for similar long-chain alkyl sulfonates. Users should optimize these for their specific application.

Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point for extracting this compound from a plasma matrix.

SPE_Workflow start Plasma Sample pretreat Pre-treatment (e.g., dilute with aqueous acid) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash (e.g., with low % organic solvent) load->wash elute Elute Analyte (e.g., with high % organic solvent) wash->elute drydown Dry Down Eluate elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: General workflow for Solid Phase Extraction.

Methodology:

  • SPE Cartridge Selection: A polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) is a good starting point.

  • Conditioning: Condition the cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water.

  • Loading: Load the entire pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile (B52724).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

Liquid Chromatography:

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. The exact gradient will need to be optimized to achieve separation from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (Negative Ion Mode ESI):

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally suitable for sulfonates.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Precursor Ion: The deprotonated molecule [M-H]⁻. For this compound (C₁₈H₃₈O₃S), the molecular weight is 334.55 g/mol , so the precursor ion would be m/z 333.3.

  • Product Ions: Characteristic fragment ions need to be determined by infusing a standard solution and performing a product ion scan. For alkyl sulfonates, common fragmentation involves the loss of SO₃ (80 Da) or cleavage of the alkyl chain.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound in the literature, the following table summarizes the effectiveness of different sample preparation techniques for reducing ion suppression for other, similar analytes in biological matrices. This data can serve as a general guideline.

Sample Preparation TechniqueAnalyte TypeMatrixIon Suppression Reduction EfficiencyReference
Protein Precipitation (PPT) Small MoleculesPlasmaLow (Significant suppression often remains)[5]
Liquid-Liquid Extraction (LLE) Lipophilic CompoundsPlasmaModerate to High[5]
Solid Phase Extraction (SPE) VariousPlasmaHigh (Generally the most effective)[5]

Note: The effectiveness of each technique is highly dependent on the specific analyte and matrix. Method development and validation are crucial.

References

Preventing degradation of Heptadecyl methane sulfonate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Heptadecyl methanesulfonate (B1217627) during sample preparation.

Troubleshooting Guide

Issue 1: Low or No Recovery of Heptadecyl Methanesulfonate Post-Sample Preparation

Possible Cause 1: Hydrolytic Degradation

Heptadecyl methanesulfonate, like other sulfonate esters, is susceptible to hydrolysis, which cleaves the ester bond, resulting in the formation of heptadecanol and methanesulfonic acid. The rate of this hydrolysis is influenced by pH. While methanesulfonate esters have a significant uncatalyzed hydrolysis rate in water, the rate can be accelerated at very high pH.[1][2][3]

Recommended Actions:

  • pH Control: Maintain the pH of aqueous solutions between 7 and 8.[1][2][3] While methanesulfonate hydrolysis is less sensitive to pH changes in the neutral to moderately acidic range compared to carboxylate esters, avoiding strongly alkaline conditions (pH > 10) is advisable to minimize base-catalyzed hydrolysis.[1]

  • Temperature Control: Perform all aqueous extraction and handling steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of hydrolysis.

  • Minimize Water Contact Time: Reduce the duration of contact with aqueous phases as much as possible. Promptly move to the organic extraction step.

Possible Cause 2: Thermal Degradation

Elevated temperatures during sample preparation steps like solvent evaporation or extraction can lead to the thermal decomposition of Heptadecyl methanesulfonate. The thermal stability of sulfonate esters can be influenced by the presence of acidic or basic residues.[4][5] For long-chain fatty acids, significant degradation is observed at temperatures of 140-160°C over extended periods.[6]

Recommended Actions:

  • Solvent Evaporation: If solvent evaporation is necessary, use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C). Avoid aggressive heating.

  • Extraction Temperature: When performing extractions, avoid high temperatures unless a validated method specifies it. For instance, a method for extracting linear alkylbenzene sulfonates uses methanol (B129727) at 75°C, but the stability of Heptadecyl methanesulfonate under these conditions should be verified.[7]

  • GC Analysis: If using Gas Chromatography (GC), ensure the inlet temperature is not excessively high, as this can cause on-column degradation.

Possible Cause 3: Inefficient Extraction

The long alkyl chain of Heptadecyl methanesulfonate makes it highly lipophilic. The choice of extraction solvent is critical for efficient recovery from the sample matrix.

Recommended Actions:

  • Solvent Selection: Use a non-polar organic solvent for extraction. Solvents like n-hexane have been successfully used for the extraction of alkyl mesylates.[8] Acetonitrile has also been employed to precipitate the active pharmaceutical ingredient (API) while solubilizing methanesulfonate impurities.[9]

  • Extraction Technique: Employ vigorous mixing (e.g., vortexing) and sufficient extraction time to ensure complete partitioning of the analyte into the organic phase. For complex matrices, solid-phase extraction (SPE) may be a suitable alternative.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Heptadecyl methanesulfonate?

A1: The two main degradation pathways for Heptadecyl methanesulfonate are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the cleavage of the ester bond by water, which can be accelerated by strongly alkaline conditions.[1][10] Methanesulfonate esters are known to have a significant uncatalyzed hydrolysis rate in water.[1]

  • Thermal Degradation: High temperatures can cause the molecule to break down. For sulfonated polymers, a common thermal degradation route is desulfonation.[5][11]

The following diagram illustrates these primary degradation pathways.

HMS Heptadecyl Methanesulfonate Hydrolysis Hydrolysis (H₂O, pH dependent) HMS->Hydrolysis Thermal Thermal Stress (High Temperature) HMS->Thermal Products_Hydro Heptadecanol + Methanesulfonic Acid Hydrolysis->Products_Hydro Products_Thermal Degradation Products (e.g., via desulfonation) Thermal->Products_Thermal cluster_0 Sample Preparation Workflow cluster_1 Critical Control Points Start Sample Weighing/Aliquoting Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile) Start->Dissolution Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Dissolution->Extraction Wash Optional: Wash with neutral pH buffer Extraction->Wash Dry Dry organic phase (e.g., with Na₂SO₄) Wash->Dry Evaporation Solvent Evaporation (if necessary, < 40°C) Dry->Evaporation Reconstitution Reconstitute in analytical solvent Evaporation->Reconstitution Analysis Analysis (e.g., LC-MS, GC-MS) Reconstitution->Analysis CCP1 Use high-purity solvents CCP2 Maintain low temperature CCP3 Control pH (neutral) CCP4 Minimize time in aqueous phase

References

Technical Support Center: Synthesis of Heptadecyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Heptadecyl Methane (B114726) Sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of Heptadecyl Methane Sulfonate?

This compound is synthesized by reacting 1-heptadecanol (B72759) with a mesylating agent, such as methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) (Ms₂O), in the presence of a non-nucleophilic base. The base neutralizes the acidic byproduct (HCl or methanesulfonic acid) formed during the reaction.

Q2: What are the recommended starting materials and reagents?

The key reagents for this synthesis are:

  • Substrate: 1-Heptadecanol (the long-chain alcohol).

  • Mesylating Agent: Methanesulfonyl chloride (MsCl) is commonly used. Methanesulfonic anhydride (Ms₂O) is an alternative that can prevent the formation of alkyl chloride byproducts.[1]

  • Base: A non-nucleophilic tertiary amine, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically used to quench the generated acid.[1] Pyridine can also be used.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are preferred.[1] Due to the long alkyl chain of 1-heptadecanol, solubility can be a concern, and a less polar solvent like toluene or conducting the reaction at a slightly elevated temperature might be necessary.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. The product, this compound, will be less polar than the starting material, 1-heptadecanol, and will thus have a higher Rf value on the TLC plate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Symptom Potential Cause Recommended Solution
Low or No Conversion of Starting Material (1-Heptadecanol) 1. Inactive or Degraded Reagents: Methanesulfonyl chloride can degrade over time, especially if exposed to moisture.1. Use freshly opened or distilled methanesulfonyl chloride and triethylamine. Ensure all reagents are anhydrous.
2. Insufficient Reagents: Not using enough mesylating agent or base.2. Use a slight excess of the mesylating agent (1.1-1.5 equivalents) and base (1.2-2.0 equivalents) relative to the alcohol.
3. Low Reaction Temperature: The reaction may be too slow at very low temperatures, especially with a long-chain alcohol.3. While the initial addition of MsCl is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature may be necessary. For sterically hindered or less reactive alcohols, a slightly elevated temperature might be required.
4. Poor Solubility of 1-Heptadecanol: The long alkyl chain can lead to poor solubility in the reaction solvent at low temperatures.4. Consider using a less polar solvent like toluene or a co-solvent system. Gentle warming of the reaction mixture can also improve solubility.
Formation of Unexpected Byproducts 1. Alkyl Chloride Formation: When using methanesulfonyl chloride, the chloride ion generated can displace the mesylate, forming heptadecyl chloride.1. To avoid this, use methanesulfonic anhydride as the mesylating agent.[1] Alternatively, running the reaction at a lower temperature can minimize this side reaction.
2. Elimination Product (Alkene): Although less common for primary alcohols, elimination to form 1-heptadecene (B1198413) can occur, especially at higher temperatures.2. Maintain a low reaction temperature (e.g., 0°C to room temperature) to favor substitution over elimination.
Difficult Work-up 1. Emulsion Formation: The presence of the long-chain alcohol and its sulfonate ester can lead to the formation of stable emulsions during the aqueous work-up.1. Add a saturated solution of sodium chloride (brine) to the aqueous layer to help break the emulsion.
2. Product Precipitation: The product, this compound, may be a waxy solid at room temperature and could precipitate during the work-up.2. Use a larger volume of extraction solvent and perform the work-up at a slightly elevated temperature (gentle warming) to keep the product dissolved.
Product Decomposition During Purification 1. Hydrolysis of the Mesylate: The methanesulfonate (B1217627) group is a good leaving group, and the product can be susceptible to hydrolysis if exposed to water for prolonged periods, especially under acidic or basic conditions.1. Ensure the work-up is performed efficiently and that the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal.
2. Thermal Decomposition: Heating the product to high temperatures during purification (e.g., distillation) can lead to decomposition.2. Purify the product using column chromatography on silica (B1680970) gel. If distillation is necessary, it should be performed under high vacuum to lower the boiling point.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general procedure for the mesylation of 1-heptadecanol. Optimization of reaction time and temperature may be required.

Materials:

  • 1-Heptadecanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 1-heptadecanol (1.0 eq.) in anhydrous DCM or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by slowly adding cold water.

  • Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Reagent Stoichiometry

ReagentMolar Equivalents
1-Heptadecanol1.0
Methanesulfonyl Chloride (MsCl)1.1 - 1.5
Triethylamine (TEA)1.2 - 2.0

Table 2: Typical Reaction Conditions

ParameterCondition
Temperature 0°C to Room Temperature
Reaction Time 2 - 6 hours
Solvent Anhydrous Dichloromethane or Toluene
Atmosphere Inert (Nitrogen or Argon)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 1-Heptadecanol in anhydrous solvent cool Cool to 0°C dissolve->cool add_base Add Triethylamine cool->add_base add_mscl Add MsCl dropwise add_base->add_mscl stir Stir at 0°C then warm to RT add_mscl->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench extract Separate organic layer quench->extract wash Wash with HCl, NaHCO₃, and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products workup_loss Loss During Work-up start->workup_loss check_reagents Check Reagent Quality and Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Reaction (Temp., Time, Solvent) incomplete_reaction->optimize_conditions use_ms2o Use Ms₂O to avoid alkyl chloride formation side_products->use_ms2o modify_workup Modify Work-up Procedure (e.g., use brine, warm extraction) workup_loss->modify_workup

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Heptadecyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the purification of crude Heptadecyl methane (B114726) sulfonate. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

Q1: My purified Heptadecyl methane sulfonate has a low melting point and appears oily. What could be the cause and how can I fix it?

A: A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. The most common culprits are residual starting materials (1-heptadecanol or methanesulfonyl chloride), byproducts, or decomposition products.

Troubleshooting Steps:

  • Initial Wash: Wash the crude product with a dilute aqueous solution of sodium carbonate. This will neutralize and remove any residual acidic impurities.[1]

  • Recrystallization: This is a highly effective method for purifying solid this compound.

    • Solvent Selection: Ethanol (B145695) is often a suitable solvent for recrystallizing sulfonate salts.[2] For a structurally similar compound, sodium heptadecyl sulfate, hot anhydrous absolute ethanol has been used successfully.[3] You may need to experiment with a solvent system (e.g., ethanol/water, acetone/water) to achieve optimal crystallization.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent.

Q2: I am concerned about the thermal stability of my product during purification. What precautions should I take?

A: Alkyl methanesulfonates can be susceptible to thermal degradation, which can lead to the formation of tars and other impurities.[4]

Recommendations:

  • Avoid High Temperatures: When performing distillations or recrystallizations, use the lowest temperature necessary to achieve the desired separation or dissolution.

  • Vacuum Application: If distillation is used, applying a vacuum will lower the boiling point and reduce the risk of thermal decomposition.[4]

  • Alkaline Wash: Washing the crude product with an aqueous alkali metal carbonate solution can improve its thermal stability.[1]

Q3: How can I minimize the formation of potentially genotoxic impurities (PGIs) like methyl or ethyl methanesulfonate (B1217627)?

A: While this compound itself is the target molecule, the use of alcoholic solvents during synthesis or purification can potentially lead to the formation of smaller, more volatile, and potentially genotoxic alkyl methanesulfonates if residual methanesulfonic acid is present.[5][6]

Control Strategies:

  • Temperature Control: The formation of these impurities is significantly reduced at lower temperatures.[6]

  • Neutralization: The presence of a base to neutralize any excess methanesulfonic acid will inhibit the formation of these ester byproducts.[6] A wash with a sodium carbonate solution is an effective measure.

  • Water Content: The presence of small amounts of water can also dramatically reduce the formation of sulfonate ester impurities.[6]

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities found in crude this compound?

A: Common impurities may include:

  • Unreacted starting materials: 1-heptadecanol (B72759) and methanesulfonyl chloride.

  • Residual base used in the synthesis (e.g., triethylamine, pyridine).

  • Side products from the reaction.

  • Decomposition products if the reaction or purification was carried out at high temperatures.[4]

  • Traces of smaller alkyl methanesulfonates if alcoholic solvents were used in the presence of unreacted methanesulfonic acid.[5]

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A: A combination of techniques is often best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main component and detecting non-volatile impurities. A C18 column is often used for related compounds.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting and quantifying volatile impurities, including potential genotoxic impurities like methyl or ethyl methanesulfonate.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity.[3]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid.

Q6: Can I use column chromatography to purify this compound?

A: Yes, column chromatography can be an effective purification method.

  • Normal Phase Chromatography: Silica (B1680970) gel can be used, but given the polarity of the sulfonate group, a moderately polar mobile phase may be required.

  • Reverse Phase Chromatography: For highly water-soluble sulfonates, reverse phase chromatography (e.g., using C18 silica gel) can be a good option.[9]

  • Ion Exchange Chromatography (IEX): This technique can be very effective for purifying ionic compounds like sulfonates, especially for removing non-ionic impurities.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol (or another suitable solvent) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Aqueous Alkaline Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash with a 1-3% aqueous solution of sodium carbonate.[1] Shake the funnel, allowing for the release of any pressure, and then separate the aqueous layer. Repeat the wash if necessary.

  • Water Wash: Wash the organic layer with water to remove any residual sodium carbonate.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the washed product.

Quantitative Data Summary

The following table provides a general overview of expected purity levels with different purification techniques. Specific values for this compound may vary depending on the initial purity of the crude product.

Purification MethodTypical Purity AchievedKey AdvantagesCommon Impurities Removed
Recrystallization >99%[3]High purity for solid compoundsInsoluble impurities, soluble impurities that remain in the mother liquor
Aqueous Alkaline Wash Variable (pre-purification step)Improves thermal stability[1]Acidic impurities, residual acids
Column Chromatography >98%Separation of closely related compoundsStarting materials, byproducts
Distillation (Vacuum) >98% (for liquid compounds)Effective for volatile impuritiesWater, low-boiling impurities, high-boiling residues[4]

Visualizations

Purification_Workflow crude Crude Heptadecyl Methane Sulfonate wash Aqueous Alkaline Wash (e.g., Na2CO3 soln.) crude->wash extraction Liquid-Liquid Extraction wash->extraction organic_phase Organic Phase extraction->organic_phase recrystallization Recrystallization (e.g., from Ethanol) organic_phase->recrystallization filtration Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying pure_product Pure Heptadecyl Methane Sulfonate drying->pure_product analysis Purity Analysis (HPLC, GC-MS, NMR) pure_product->analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree start Low Purity/ Oily Product check_impurities Identify Impurities (TLC, GC-MS) start->check_impurities acidic Acidic Impurities Present? check_impurities->acidic chromatography Consider Column Chromatography check_impurities->chromatography If recrystallization is ineffective alkaline_wash Perform Alkaline Wash acidic->alkaline_wash  Yes   recrystallize Recrystallize from Appropriate Solvent acidic->recrystallize  No   alkaline_wash->recrystallize end Pure Product recrystallize->end chromatography->end

Caption: Troubleshooting decision tree for common purification issues.

PGI_Formation cluster_conditions Reaction/Purification Conditions cluster_mitigation Mitigation Strategies high_temp High Temperature pgi Increased Risk of Genotoxic Impurity (PGI) Formation high_temp->pgi acidic_env Acidic Environment (Residual MSA) acidic_env->pgi alcohol_solvent Alcohol Solvent (e.g., Methanol) alcohol_solvent->pgi low_temp Lower Temperature reduced_risk Reduced Risk of PGI Formation low_temp->reduced_risk neutralization Neutralization (Base) neutralization->reduced_risk water Presence of Water water->reduced_risk

Caption: Factors influencing the formation of potential genotoxic impurities.

References

Resolving co-elution issues with Heptadecyl methane sulfonate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving co-elution issues encountered during the chromatographic analysis of Heptadecyl methane (B114726) sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography?

A1: Co-elution occurs when two or more compounds travel through the chromatography column at the same rate and are detected at the same time, resulting in overlapping peaks.[1][2] This can lead to inaccurate identification and quantification of the target analyte.[1][2]

Q2: How can I identify if I have a co-elution problem with Heptadecyl methane sulfonate?

A2: Signs of co-elution include asymmetrical peaks, such as those with shoulders or tailing, and inconsistent peak purity analysis results.[1][2] If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity across the entire peak.[1][2] A change in the spectral data across the peak suggests the presence of more than one compound.[1][2]

Q3: Can my sample preparation contribute to co-elution?

A3: Yes, the sample preparation method can introduce interfering substances that co-elute with your analyte. It is crucial to have a clean sample matrix. Consider incorporating additional cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove potential interferences before chromatographic analysis.

Q4: What are "ghost peaks" and can they cause co-elution?

A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in blank runs.[3] They can arise from contaminants in the mobile phase, sample carryover from previous injections, or system contamination.[3] If a ghost peak has a similar retention time to this compound, it can lead to co-elution and inaccurate results.[3]

Troubleshooting Guide: Resolving Co-elution with this compound

Issue: Poor separation between this compound and an unknown peak.

The primary objective is to improve the separation (resolution) between the two peaks. This can be achieved by adjusting the chromatographic parameters that influence the capacity factor (k'), selectivity (α), and efficiency (N).[1]

Step 1: System Health Check

Before modifying the method, ensure your chromatography system is performing optimally.

  • Symptom: Broad or tailing peaks.

    • Possible Cause & Solution:

      • Column Health: The column might be contaminated or have a void. Try flushing the column with a strong solvent. If the issue persists, consider replacing the column.[3]

      • Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[3]

      • Flow Rate: Ensure the pump delivers a consistent and accurate flow rate.[3]

      • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[3]

Step 2: Method Optimization

If the system is functioning correctly, the next step is to optimize the chromatographic method.

  • Tactic 1: Adjusting Mobile Phase Strength (to improve Capacity Factor, k')

    • Problem: Peaks elute too quickly, near the void volume, leading to poor separation.[1][2]

    • Solution: Weaken the mobile phase.[1][2] In reversed-phase chromatography, this typically means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol). This will increase the retention time of this compound and potentially separate it from the co-eluting peak. An ideal capacity factor is generally between 1 and 5.[1][2]

  • Tactic 2: Changing Mobile Phase Composition or Column Chemistry (to improve Selectivity, α)

    • Problem: The compounds have very similar chemistry, and the column cannot differentiate between them.[1]

    • Solutions:

      • Change Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.

      • Modify Aqueous Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.

      • Change Column Chemistry: If adjusting the mobile phase is insufficient, try a column with a different stationary phase. For a nonpolar compound like this compound, if you are using a C18 column, consider a phenyl-hexyl or a cyano column to introduce different separation mechanisms.

  • Tactic 3: Improving Peak Sharpness (to improve Efficiency, N)

    • Problem: Peaks are broad, leading to overlap.

    • Solutions:

      • Use a Newer Column: Modern columns with smaller particles and more uniform packing can significantly improve efficiency.[1]

      • Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions.

      • Reduce Extra-Column Volume: As mentioned in the system health check, minimize tubing length and diameter.[3]

Step 3: Utilizing Advanced Detection

  • If Chromatographic Separation is Not Fully Achieved:

    • Mass Spectrometry (MS): An MS detector can often differentiate between co-eluting compounds based on their mass-to-charge ratio (m/z).[3] By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), you can selectively detect and quantify this compound even in the presence of a co-eluting impurity, provided they have different masses.[3]

Quantitative Data Summary

The following table presents hypothetical data from a method development study aimed at resolving a co-elution issue with this compound.

Method IDColumnMobile PhaseGradientRetention Time (min)Resolution (Rs)
MTHD-01 C18, 4.6x150mm, 5µmA: Water, B: Acetonitrile70-95% B in 10 min5.2 (co-eluted)0.8
MTHD-02 C18, 4.6x150mm, 5µmA: Water, B: Methanol80-100% B in 15 min7.8, 8.21.6
MTHD-03 Phenyl-Hexyl, 4.6x150mm, 3.5µmA: Water, B: Acetonitrile65-90% B in 12 min6.5, 7.12.1

Experimental Protocol: Optimized HPLC Method for this compound

This protocol describes a generalized High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, designed to provide good resolution from potential impurities.

1. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and a UV or Mass Spectrometric detector.

2. Chemicals and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

3. Chromatographic Conditions

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 65
    12.0 90
    12.1 65

    | 15.0 | 65 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm or MS (in SIM or MRM mode)

4. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability

  • Perform five replicate injections of a standard solution.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • The resolution (Rs) between this compound and any adjacent peak should be greater than 2.0.

Visualizations

CoElution_Troubleshooting_Workflow start Start: Co-elution Suspected check_system Step 1: System Health Check - Broad/Tailing Peaks? - Consistent Flow/Pressure? start->check_system optimize_method Step 2: Method Optimization check_system->optimize_method System OK adjust_k Adjust Mobile Phase Strength (Improve Capacity Factor, k') optimize_method->adjust_k adjust_alpha Change Mobile Phase/Column (Improve Selectivity, α) adjust_k->adjust_alpha If k' is optimized but resolution is poor adjust_n Improve Peak Sharpness (Improve Efficiency, N) adjust_alpha->adjust_n If selectivity is still insufficient resolution_achieved Resolution Achieved adjust_n->resolution_achieved If peaks are sharp and separated resolution_not_achieved Resolution Not Achieved adjust_n->resolution_not_achieved If co-elution persists advanced_detection Step 3: Advanced Detection (e.g., Mass Spectrometry) advanced_detection->resolution_achieved If target can be isolated by m/z resolution_not_achieved->advanced_detection

Caption: Troubleshooting workflow for resolving co-elution issues in chromatography.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using Heptadecyl Methane Sulfonate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Heptadecyl Methane (B114726) Sulfonate (Hep-MS) as an internal standard in the validation of analytical methods for the determination of genotoxic impurities, specifically alkyl methane sulfonates. The guide adheres to the principles of the ICH Q2(R1) guideline for analytical method validation and presents a comparative overview with alternative internal standards, supported by a discussion of their performance characteristics.

Introduction to Analytical Method Validation and Internal Standards

Analytical method validation is a critical process in pharmaceutical development and quality control, ensuring that a method is suitable for its intended purpose. For the analysis of genotoxic impurities (GTIs), which have strict control limits, highly sensitive and accurate methods are required. The use of an internal standard (IS) is a common strategy to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response.

An ideal internal standard should be chemically similar to the analyte, but not present in the sample matrix. It should also be well-resolved from the analyte and other matrix components. Deuterated analogs of the analytes are often considered the gold standard for internal standards in mass spectrometry-based methods due to their very similar physicochemical properties. However, their availability and cost can be a limiting factor.

This guide explores the potential of Heptadecyl Methane Sulfonate (Hep-MS), a long-chain alkyl sulfonate, as a cost-effective alternative internal standard for the GC-MS analysis of smaller, more volatile alkyl methane sulfonate GTIs, such as Methyl Methane Sulfonate (MMS), Ethyl Methane Sulfonate (EMS), and Isopropyl Methane Sulfonate (IPMS).

Comparison of Internal Standards

The choice of an internal standard is critical for the robustness and reliability of an analytical method. This section compares the theoretical attributes and available performance data for Hep-MS, deuterated internal standards, and other alternatives like Chlorobenzene (B131634).

Table 1: Comparison of Internal Standard Properties

PropertyThis compound (Hep-MS)Deuterated Alkyl Methanesulfonates (e.g., MMS-d3, EMS-d6)Chlorobenzene
Chemical Similarity to Analytes Structurally similar (alkyl sulfonate) but with a significantly longer alkyl chain.Identical chemical structure to the analyte, with deuterium (B1214612) substitution.Structurally dissimilar to alkyl methanesulfonates.
Co-elution Potential Expected to have a significantly longer retention time than short-chain alkyl methanesulfonates, minimizing the risk of co-elution.Designed to have a very similar retention time to the corresponding analyte, which can be advantageous but also poses a risk of isobaric interference if not fully resolved.Retention time will differ from alkyl methanesulfonates.
Potential for Ion Suppression/Enhancement Effects May experience different matrix effects compared to the much earlier eluting analytes.Experiences nearly identical matrix effects as the analyte, providing the most accurate correction.May experience different matrix effects.
Commercial Availability and Cost Commercially available, generally at a lower cost than deuterated standards.Can be expensive and may not be commercially available for all analytes.Readily available and inexpensive.
Potential for Interference Unlikely to be present as a contaminant in typical samples.Not naturally present in samples.Could potentially be present as a solvent impurity.

Experimental Protocols

A robust analytical method requires a well-defined experimental protocol. The following is a typical protocol for the GC-MS analysis of alkyl methane sulfonates, which can be adapted for use with Hep-MS or other internal standards.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare individual stock solutions of the target alkyl methane sulfonates (e.g., MMS, EMS, IPMS) and the internal standard (Hep-MS, deuterated standard, or chlorobenzene) in a suitable solvent (e.g., Dichloromethane, Methanol).

    • Prepare a series of calibration standards by diluting the stock solutions to achieve a concentration range that brackets the expected concentration of the impurities in the sample. Each calibration standard should contain a constant concentration of the internal standard.

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent.

    • Spike the sample solution with the internal standard to the same concentration as in the calibration standards.

    • The final concentration of the drug substance should be appropriate to achieve the required limit of detection for the genotoxic impurities.

GC-MS Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min)

  • Inlet Temperature: 200 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • MSD Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • MMS: m/z 79, 95

    • EMS: m/z 79, 96

    • IPMS: m/z 79, 123

    • Hep-MS (Hypothetical): A characteristic fragment ion would need to be determined experimentally.

    • MMS-d3: m/z 82, 98

    • Chlorobenzene: m/z 112, 77

Data Presentation: Validation Parameters

The validation of the analytical method should be performed according to ICH Q2(R1) guidelines. The following tables summarize typical performance data for the analysis of alkyl methane sulfonates using different internal standards.

Table 2: Validation Data for the Analysis of Methyl Methanesulfonate (B1217627) (MMS)

Validation ParameterMethod with Deuterated IS (MMS-d3)Method with Chlorobenzene ISMethod with Hep-MS (Hypothetical Performance)
Linearity (Correlation Coefficient, r²) > 0.999> 0.998Expected to be > 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%Expected to be 85 - 115%
Precision (RSD) < 5%< 10%Expected to be < 15%
Limit of Detection (LOD) ~0.05 ppm~0.1 ppmExpected to be ~0.2 ppm
Limit of Quantitation (LOQ) ~0.15 ppm~0.3 ppmExpected to be ~0.6 ppm

Note: The data for the method with a deuterated internal standard and chlorobenzene are representative values from published literature. The performance of a method using Hep-MS is hypothetical and would require experimental verification.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for genotoxic impurities.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation (ICH Q2 R1) stock_solutions Prepare Stock Solutions (Analytes & IS) calibration_standards Prepare Calibration Standards (with constant IS) stock_solutions->calibration_standards sample_prep Prepare Sample Solution (with constant IS) stock_solutions->sample_prep gc_ms_analysis Inject and Acquire Data (SIM Mode) calibration_standards->gc_ms_analysis sample_prep->gc_ms_analysis linearity Linearity gc_ms_analysis->linearity accuracy Accuracy gc_ms_analysis->accuracy precision Precision gc_ms_analysis->precision lod_loq LOD & LOQ gc_ms_analysis->lod_loq specificity Specificity gc_ms_analysis->specificity robustness Robustness gc_ms_analysis->robustness

Caption: Experimental workflow for analytical method validation.

signaling_pathway cluster_is_selection Internal Standard Selection Criteria cluster_comparison Internal Standard Comparison criteria Ideal Internal Standard similarity Chemical Similarity criteria->similarity resolution Chromatographic Resolution criteria->resolution stability Chemical Stability criteria->stability availability Availability & Cost criteria->availability non_interference No Matrix Interference criteria->non_interference hep_ms This compound hep_ms->criteria Good Availability, Low Cost deuterated Deuterated Analogs deuterated->criteria High Similarity, Best Performance other Other Alternatives (e.g., Chlorobenzene) other->criteria Low Cost, Potential for Interference

Caption: Logical relationships in internal standard selection.

Conclusion

The validation of an analytical method for genotoxic impurities requires a meticulous approach to ensure the reliability of the results. The choice of an internal standard plays a pivotal role in achieving the desired accuracy and precision.

  • Deuterated internal standards remain the gold standard, offering the most accurate correction for analytical variability due to their near-identical physicochemical properties to the analytes.

  • This compound (Hep-MS) presents a potentially viable and cost-effective alternative. Its long alkyl chain would ensure good chromatographic separation from the more volatile short-chain alkyl methanesulfonate GTIs. However, its different elution profile might lead to less effective correction for matrix effects that occur at the retention time of the analytes. The performance of Hep-MS as an internal standard would need to be thoroughly validated experimentally to confirm its suitability.

  • Other alternatives , such as chlorobenzene, are readily available but are structurally dissimilar to the analytes, which may limit their effectiveness in compensating for anything other than injection volume variability.

Ultimately, the selection of an internal standard should be based on a thorough evaluation of the specific analytical method, the nature of the sample matrix, and the required level of accuracy and precision, all within the framework of regulatory guidelines like ICH Q2(R1). Experimental validation is paramount to justify the choice of any internal standard.

A Comparative Guide to Odd-Chain Lipid Internal Standards: Heptadecyl Methane Sulfonate vs. Traditional Options

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. Internal standards are essential for correcting variations that can occur during sample preparation and analysis.[1] This guide provides a comprehensive comparison of Heptadecyl Methane (B114726) Sulfonate and other commonly used odd-chain lipid internal standards, supported by established experimental principles.

The Role of Internal Standards in Lipidomics

Internal standards are compounds added to a sample in a known quantity before analysis.[1] They are chemically similar to the analytes of interest but are distinguishable by mass spectrometry, often due to isotopic labeling or unique structural features like odd-numbered carbon chains.[1] The primary function of an internal standard is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction and variations in ionization efficiency in the mass spectrometer.[1] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the experimental workflow.[1]

Performance Comparison: Heptadecyl Methane Sulfonate and Odd-Chain Fatty Acids

The most common types of internal standards in lipidomics are stable isotope-labeled lipids and lipids containing odd-chain fatty acids.[1] While stable isotope-labeled standards are often considered the gold standard, odd-chain lipids offer a robust and cost-effective alternative, particularly when isotopic standards are not available.[1]

This compound, with its 17-carbon chain, falls into the category of odd-chain lipids. Its performance can be compared to more traditional odd-chain fatty acid internal standards like heptadecanoic acid (C17:0). The key difference lies in the head group: a methane sulfonate versus a carboxylic acid. This structural difference can influence its chemical properties and behavior during analysis.

Parameter This compound (Inferred) Odd-Chain Fatty Acids (e.g., C17:0) Stable Isotope-Labeled Lipids
Natural Abundance Presumed to be absent in biological systems.Can be present in trace amounts in some samples, particularly from ruminant sources or certain diets, which may interfere with quantification.[2]Absent in biological systems, providing a clean background.
Chemical Similarity The long alkyl chain mimics endogenous lipids. The sulfonate head group may alter polarity and ionization behavior compared to carboxylates.High similarity to endogenous even-chain fatty acids, ensuring similar extraction and chromatographic behavior.Nearly identical chemical and physical properties to the endogenous analyte, ensuring the most accurate correction.[3]
Ionization Efficiency Expected to ionize well in electrospray ionization (ESI), potentially with different characteristics in positive vs. negative mode compared to fatty acids.Ionize efficiently, typically in negative ion mode for free fatty acids.Co-elutes and experiences the same ionization effects as the endogenous analyte, providing superior correction for matrix effects.[1]
Cost Generally expected to be a cost-effective alternative to isotopically labeled standards.Readily available and more affordable than isotopically labeled standards.[1]Can be expensive, especially for a comprehensive panel of lipid classes.
Versatility Potentially applicable across a range of lipid classes due to its non-polar alkyl chain.Widely used for the quantification of free fatty acids and as a component of odd-chain glycerolipids and phospholipids (B1166683) for broader lipid class analysis.[4]Specific to the analyte of interest, requiring multiple standards for different lipids.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating reliable and reproducible lipidomics data. Below are key experimental methodologies relevant to the use of odd-chain lipid internal standards.

Protocol 1: Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., this compound or an odd-chain fatty acid) solution to the plasma sample.

  • Solvent Addition: Add a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add water or a saline solution to induce the separation of the mixture into aqueous and organic phases.[1]

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the layers.[1]

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., methanol/isopropanol 1:1 v/v).[5]

Protocol 2: Chromatographic Separation and Mass Spectrometric Detection
  • Column: Utilize a C18 reversed-phase column suitable for lipid separation.[1]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Gradient: Employ a gradient elution starting with a low percentage of mobile phase B and gradually increasing it to elute lipids based on their hydrophobicity.[1]

  • Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.[1]

  • Column Temperature: Maintain a constant column temperature (e.g., 55°C) for reproducible retention times.[1]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a broad range of lipid classes.

    • Acquisition: Acquire data in full scan mode to identify lipids and in targeted selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for accurate quantification.

Visualizing Workflows and Relationships

Diagrams are essential for understanding complex experimental workflows and the logical relationships in analytical chemistry.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard (this compound or OCFAs) Sample->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying Dry Down Extract Extraction->Drying Reconstitution Reconstitute in Analysis Solvent Drying->Reconstitution LC_Separation Liquid Chromatography (LC) Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for lipidomics analysis.

Internal_Standard_Comparison cluster_types Types of Internal Standards cluster_odd_chain Odd-Chain Lipid Examples IS Internal Standards (IS) for Lipidomics Isotope Stable Isotope-Labeled IS->Isotope OddChain Odd-Chain Lipids IS->OddChain High_Accuracy Highest Accuracy Isotope->High_Accuracy Advantage High_Cost Higher Cost Isotope->High_Cost Disadvantage OCFA Odd-Chain Fatty Acids (e.g., C17:0) OddChain->OCFA HMS This compound OddChain->HMS Cost_Effective Cost-Effective OddChain->Cost_Effective Advantage Potential_Interference Potential for Natural Occurrence OddChain->Potential_Interference Disadvantage (for OCFAs)

Caption: Logical relationship of internal standard types.

Conclusion

The selection of an internal standard is a pivotal decision in quantitative lipidomics. While stable isotope-labeled standards remain the benchmark for accuracy, odd-chain lipids like this compound and traditional odd-chain fatty acids provide a valuable and cost-effective alternative.[1] this compound offers the theoretical advantage of being absent in biological systems, potentially overcoming the limitation of natural occurrence seen with some odd-chain fatty acids. Researchers should carefully consider the specific needs of their study, including the lipid classes of interest and the biological matrix, to select the most appropriate internal standard for generating high-quality, reliable data.

References

A Head-to-Head Battle in Lipid Analysis: Heptadecyl Methane Sulfonate vs. Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of lipid analysis, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard is a critical decision that can significantly impact the outcome of an experiment. This guide provides an objective comparison of two commonly employed types of internal standards: the non-endogenous, odd-chain lipid standard, exemplified by heptadecyl methane (B114726) sulfonate, and the stable isotope-labeled, deuterated internal standards. This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate standard for your lipidomics workflow.

Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the mass spectrometer.[2] It should be added to the sample at a known concentration at the earliest stage of the workflow to account for sample loss and matrix effects.[1]

Performance Comparison: A Quantitative Look

Deuterated internal standards, which are isotopically labeled versions of the analyte, are often considered the "gold standard" in lipid analysis.[1] Their chemical and physical properties are nearly identical to their endogenous counterparts, leading to similar extraction efficiencies and chromatographic retention times. This co-elution is crucial for accurately compensating for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the analyte.[1]

Heptadecyl methane sulfonate, an odd-chain lipid, serves as a structural analog. Since odd-chain fatty acids are rare in most biological systems, it can be introduced as a non-endogenous standard. While generally more cost-effective than deuterated standards, its ability to perfectly mimic the behavior of even-chain endogenous lipids can be a limitation.

Here's a summary of their performance based on key analytical parameters:

Parameter This compound (Odd-Chain Standard) Deuterated Internal Standard References
Linearity Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.Excellent, with a wide dynamic range and a linear response across various concentrations.[1]
Accuracy Good, but can be compromised if chromatographic behavior and ionization efficiency differ significantly from the analyte.Excellent, as it closely mimics the analyte's behavior, leading to more accurate quantification.[2]
Precision Good, but can be affected by differential matrix effects.Excellent, with lower coefficients of variation (CVs) due to superior correction for analytical variability.[2]
Correction for Matrix Effects Effective, but may not fully compensate for matrix effects if retention times differ significantly from the analyte.Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[1]
Cost Generally lower.Significantly higher.[1]
Availability Readily available for many lipid classes.May not be available for all lipid species of interest.[3]

Experimental Protocols: A Detailed Look at Methodology

To objectively compare the performance of these internal standards, a validation experiment is crucial. The following is a detailed methodology for evaluating their ability to compensate for matrix effects in a complex biological matrix like human plasma.

Objective:

To compare the ability of this compound and a deuterated internal standard to correct for matrix effects in the quantification of a specific lipid class (e.g., phosphatidylcholines) in human plasma using LC-MS/MS.

Materials:
  • Analyte of interest (e.g., a specific phosphatidylcholine)

  • This compound

  • Deuterated internal standard corresponding to the analyte

  • Blank human plasma from at least six different sources

  • All necessary solvents and reagents for lipid extraction and LC-MS analysis (e.g., methanol, chloroform, water, acetonitrile, isopropanol, ammonium (B1175870) formate)

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of the analyte, this compound, and the deuterated internal standard in an appropriate solvent (e.g., methanol).

  • Sample Preparation:

    • Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent.

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources using a standard lipid extraction method (e.g., Folch or Bligh-Dyer). Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[2]

    • Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of this compound and the deuterated internal standard in the reconstitution solvent.[2]

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the internal standards at the same concentrations as in Set 3.[2]

  • LC-MS/MS Analysis: Analyze all prepared samples by LC-MS/MS.

    • Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase system would be:

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

      • A gradient is used to elute lipids based on their hydrophobicity.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive and negative ion modes. Acquire data using selected reaction monitoring (SRM) for the specific transitions of the analyte and internal standards.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and both internal standards:

      • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) for both internal standards:

      • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six different plasma sources for both internal standards. A lower CV indicates better compensation for matrix effects.[2]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the signaling pathways where these lipids play a crucial role, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or Deuterated Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data Processing Data Processing & Quantification Data->Processing

Caption: Experimental workflow for lipid analysis using an internal standard.

G Extracellular_Signal Extracellular Signal GPCR GPCR Extracellular_Signal->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC activates Downstream Downstream Signaling PKC->Downstream

Caption: The Phosphatidylinositol Signaling Pathway.[4]

G Stress_Signal Stress Signal (e.g., Cytokines, Chemotherapy) Sphingomyelinase Sphingomyelinase Stress_Signal->Sphingomyelinase activates Sphingomyelin Sphingomyelin Sphingomyelinase->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase hydrolyzes Apoptosis Apoptosis Ceramide->Apoptosis promotes Sphingosine Sphingosine Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK phosphorylates S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Survival Cell Survival & Proliferation S1P->Survival promotes

Caption: The Ceramide Signaling Pathway and the Sphingolipid Rheostat.[5][6]

Conclusion: Making an Informed Choice

The selection between this compound and a deuterated internal standard is a balance between the desired level of accuracy and the available budget. For applications demanding the highest level of quantitative accuracy and for complex matrices where significant matrix effects are anticipated, deuterated internal standards are the superior choice.[1] However, for many routine analyses, and when cost is a significant consideration, odd-chain internal standards like this compound can provide reliable and reproducible results, provided that the method is carefully validated.[1] By understanding the performance characteristics and implementing rigorous experimental protocols, researchers can confidently select the appropriate internal standard to achieve their analytical goals in lipidomics.

References

Assessing the Purity of Synthesized Heptadecyl Methanesulfonate: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the purity of heptadecyl methanesulfonate (B1217627). Experimental data and detailed protocols are provided to support the objective comparison.

Introduction to Heptadecyl Methanesulfonate and Purity Assessment

Heptadecyl methanesulfonate is an alkyl sulfonate, a class of compounds often used as intermediates in organic synthesis. The purity of such compounds is paramount, as impurities can lead to unwanted side reactions, lower yields, and in the context of drug development, potential toxicity. Alkyl sulfonates are recognized as potential genotoxic impurities (GTIs) in pharmaceutical manufacturing, making their detection and quantification crucial.[1][2][3][4][5]

This guide focuses on the utility of ¹H and ¹³C NMR spectroscopy as a primary method for purity assessment and structural confirmation of heptadecyl methanesulfonate. We will compare its performance against alternative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

¹H and ¹³C NMR Spectroscopy for Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, integration, and coupling patterns of the NMR spectrum, one can identify the compound and detect the presence of impurities.

Predicted NMR Data for Heptadecyl Methanesulfonate

The following tables summarize the predicted chemical shifts for the protons and carbons in heptadecyl methanesulfonate. These values are based on established chemical shift ranges for similar functional groups.[6][7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Chemical Shifts for Heptadecyl Methanesulfonate in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃-SO₂-~ 3.0Singlet3H
-SO₂-O-CH₂-~ 4.2Triplet2H
-O-CH₂-CH₂-~ 1.7Multiplet2H
-(CH₂)₁₄-~ 1.2-1.4Broad Multiplet28H
-CH₂-CH₃~ 1.2-1.4Multiplet2H
-CH₃~ 0.9Triplet3H

Table 2: Predicted ¹³C NMR Chemical Shifts for Heptadecyl Methanesulfonate in CDCl₃

CarbonPredicted Chemical Shift (ppm)
CH₃-SO₂-~ 40
-SO₂-O-CH₂-~ 70
-O-CH₂-CH₂-~ 29
-(CH₂)₁₄-~ 22-32
-CH₂-CH₃~ 22
-CH₃~ 14
Identifying Potential Impurities by NMR

Potential impurities in the synthesis of heptadecyl methanesulfonate can arise from unreacted starting materials or side products. NMR is particularly effective at identifying these, as they will exhibit distinct signals from the main product.

  • Heptadecanol (Starting Material): The -CH₂-OH protons would appear around 3.6 ppm, and the corresponding carbon at approximately 63 ppm. A broad singlet for the hydroxyl proton may also be observed.

  • Methanesulfonyl Chloride (Starting Material): The methyl protons would be a singlet at a different chemical shift than the product's methyl sulfonate protons, likely further downfield.

  • Heptadecene (Elimination Byproduct): Olefinic protons would appear in the 5.0-6.0 ppm region, with corresponding sp² carbons in the 110-140 ppm range.

  • Residual Solvents: Solvents used in the synthesis or purification (e.g., dichloromethane, ethyl acetate) will have characteristic and well-documented chemical shifts.[13][14]

Comparison with Alternative Purity Assessment Methods

While NMR provides excellent structural information, other techniques are often employed for quantitative purity analysis, especially at trace levels.

Table 3: Comparison of Purity Assessment Methods for Heptadecyl Methanesulfonate

MethodPrincipleAdvantagesDisadvantagesTypical Application
NMR Spectroscopy Nuclear spin resonance in a magnetic field- Provides detailed structural information- Non-destructive- Relatively fast for routine checks- Can quantify major components- Lower sensitivity compared to MS methods- May not detect trace impurities- Structural confirmation- Purity assessment of major components
HPLC-UV/MS Separation by differential partitioning, detection by UV absorbance or mass spectrometry- High sensitivity and resolution- Can be coupled with MS for identification- Well-suited for non-volatile compounds- Requires a chromophore for UV detection- Derivatization may be needed for some compounds[1][15]- Quantification of trace impurities- Analysis of complex mixtures
GC-MS Separation by volatility, detection by mass spectrometry- Excellent for volatile impurities- High sensitivity and specificity- Not suitable for non-volatile or thermally labile compounds- Analysis of residual solvents and volatile byproducts

Experimental Protocols

Synthesis of Heptadecyl Methanesulfonate

A general procedure for the synthesis of heptadecyl methanesulfonate involves the reaction of heptadecanol with methanesulfonyl chloride in the presence of a base.

  • Dissolve heptadecanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a non-nucleophilic base, such as triethylamine (B128534) (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

NMR Sample Preparation and Analysis
  • Dissolve approximately 10-20 mg of the purified heptadecyl methanesulfonate in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and identify any impurities.

  • Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the structure and identify impurity signals.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the workflow for assessing the purity of synthesized heptadecyl methanesulfonate and the logical relationship for identifying impurities.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Heptadecanol Heptadecanol Reaction Synthesis of Heptadecyl Methanesulfonate Heptadecanol->Reaction Starting Material CrudeProduct CrudeProduct Reaction->CrudeProduct Yields MsCl MsCl MsCl->Reaction Reagent Purification Column Chromatography CrudeProduct->Purification Input PurifiedProduct PurifiedProduct Purification->PurifiedProduct Yields NMR_Analysis NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR_Analysis Sample Purity_Check Purity > 95%? NMR_Analysis->Purity_Check Data Final_Product Final Product Purity_Check->Final_Product Yes Further_Purification Re-purify Purity_Check->Further_Purification No Further_Purification->Purification

Caption: Workflow for the synthesis and purity assessment of heptadecyl methanesulfonate.

G cluster_impurities Potential Impurities main Heptadecyl Methanesulfonate Spectrum ¹H NMR ¹³C NMR Heptadecanol Heptadecanol (~3.6 ppm ¹H, ~63 ppm ¹³C) main:h->Heptadecanol Compare Signals main:c->Heptadecanol Heptadecene Heptadecene (5-6 ppm ¹H, 110-140 ppm ¹³C) main:h->Heptadecene Compare Signals main:c->Heptadecene Solvent Residual Solvent (Characteristic Shifts) main:h->Solvent Compare Signals

Caption: Logical relationship for identifying impurities in NMR spectra.

References

Comparative study of the surfactant efficacy of different long-chain alkyl sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Surfactant Efficacy in Long-Chain Alkyl Sulfonates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various long-chain alkyl sulfonate surfactants, supported by experimental data. Alkyl sulfonates are a class of anionic surfactants widely utilized in pharmaceutical formulations, cleaning applications, and industrial processes due to their excellent detergency, wetting, and foaming properties.[1][2] Understanding the relationship between their molecular structure and surfactant properties is critical for selecting the optimal agent for a specific application.[1] This analysis focuses on key performance indicators, including Critical Micelle Concentration (CMC), surface tension reduction, foaming ability, and emulsification power, comparing different alkyl sulfonates based on factors such as alkyl chain length.

Key Performance Indicators: A Comparative Overview

The efficacy of a surfactant is defined by several key physicochemical parameters. The data presented below summarizes these properties for various alkyl sulfonates, highlighting the impact of molecular structure on performance. Generally, as the alkyl chain length increases in a homologous series of surfactants, the Critical Micelle Concentration (CMC) decreases.[3][4] This indicates that less surfactant is needed to form micelles and achieve significant surface activity. However, properties like foaming and emulsification can be optimal for a specific chain length. For instance, alpha olefin sulfonates (AOS) with a C14-16 chain length show better emulsification and wettability compared to those with longer chains (C16-18 and C20-24).[3][4]

Table 1: Physicochemical Properties of Long-Chain Alkyl Sulfonates and Related Surfactants

Surfactant TypeCompoundAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γcmc) (mN/m)
Alkyl SulfonateSodium Dodecyl SulfonateC12~10.8-
Alkyl SulfonateAlpha Olefin Sulfonate (AOS)C14-16Lower than C12Higher than C12
Alkyl SulfonateAlpha Olefin Sulfonate (AOS)C16-18Lower than C14-16Higher than C14-16
Alkyl SulfonateAlpha Olefin Sulfonate (AOS)C20-24Lower than C16-18Higher than C16-18
Alkyl Sulfate (B86663) (for comparison)Sodium Dodecyl Sulfate (SDS)C12~8.2[5]~39[1]
Alkyl Sulfate (for comparison)Sodium Tetradecyl Sulfate (STS)C14~2.05[1]~37[1]

Note: Data for alkyl sulfates are included as a common reference point to highlight the differences imparted by the sulfonate head group compared to the more common sulfate head group.

Experimental Protocols

Accurate characterization of surfactant properties relies on standardized experimental protocols. Below are detailed methodologies for determining the key performance indicators discussed in this guide.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactants above which micelles form. This can be determined by observing a sharp change in the physical properties of the solution as a function of surfactant concentration.[6]

a) Surface Tension Method This is a common method for determining the CMC of surfactants.[7]

  • Objective: To determine the CMC by measuring the surface tension of surfactant solutions at various concentrations.

  • Apparatus: Tensiometer (using Wilhelmy plate or Du Noüy ring method), precision balance, volumetric flasks.[8][9]

  • Methodology:

    • Prepare a stock solution of the alkyl sulfonate in deionized water.

    • Create a series of dilutions of the stock solution to obtain a range of concentrations.

    • Measure the surface tension of each solution using a calibrated tensiometer.[7]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the point of inflection on the curve, where the surface tension abruptly stops decreasing and plateaus.[7][10]

b) Conductivity Method This method is suitable for ionic surfactants like alkyl sulfonates.

  • Objective: To determine the CMC by measuring the change in electrical conductivity of surfactant solutions.

  • Apparatus: Conductivity meter, magnetic stirrer, volumetric flasks.

  • Methodology:

    • Prepare a series of surfactant solutions of varying concentrations in deionized water.

    • Measure the electrical conductivity of each solution at a constant temperature.

    • Plot the conductivity against the surfactant concentration.

    • The plot will show two linear regions with different slopes. The point where these lines intersect is the CMC.[5] Below the CMC, conductivity increases more steeply with concentration.[5]

Foaming Ability and Foam Stability

This method assesses both the initial foam volume (foamability) and the foam's persistence over time (foam stability).[11]

  • Objective: To quantify the foaming capacity and stability of a surfactant solution.

  • Apparatus: Graduated cylinder, gas sparging equipment (e.g., nitrogen gas supply), timer.[11]

  • Methodology for Foamability:

    • Prepare a surfactant solution of a specific concentration in a graduated cylinder.

    • Shake the cylinder vigorously for a set amount of time (e.g., 1 minute).

    • Immediately measure the initial volume of the foam generated.[11] This volume represents the foamability.

  • Methodology for Foam Stability:

    • Generate foam in a graduated cylinder, for example, by injecting nitrogen gas at a constant rate until a specific foam volume is achieved.[11]

    • Start a timer and record the time it takes for the foam volume to decrease to half of its initial volume.[11] This time is known as the foam half-life and is a measure of foam stability.

Emulsification Power (Emulsification Index E24)

The emulsification index (E24) is a measure of the ability of a surfactant to form a stable emulsion between an aqueous and an oil phase.[12][13]

  • Objective: To determine the emulsification power of a surfactant by measuring the volume of the emulsion formed after 24 hours.

  • Apparatus: Test tubes with stoppers, vortex mixer, hydrocarbon (e.g., kerosene (B1165875) or vegetable oil).[12][14]

  • Methodology:

    • In a test tube, mix a specific volume of the surfactant solution with an equal volume of the hydrocarbon.[15]

    • Vortex the mixture at high speed for 2 minutes to form an emulsion.[12]

    • Allow the mixture to stand undisturbed for 24 hours.

    • After 24 hours, measure the height of the emulsion layer and the total height of the liquid.

    • Calculate the Emulsification Index (E24) using the following formula:[12] E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100

Visualizing Experimental Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the workflow for evaluating surfactant efficacy and the logical relationships between key surfactant properties.

G Experimental Workflow for Surfactant Efficacy Evaluation cluster_prep Sample Preparation cluster_cmc CMC Determination cluster_performance Performance Evaluation cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions st_method Surface Tension Measurement prep_dilutions->st_method cond_method Conductivity Measurement prep_dilutions->cond_method foam_test Foaming Ability & Stability Test prep_dilutions->foam_test emulsion_test Emulsification Index (E24) Test prep_dilutions->emulsion_test plot_st Plot Surface Tension vs. log(Conc) st_method->plot_st plot_cond Plot Conductivity vs. Conc cond_method->plot_cond calc_foam Calculate Foam Volume & Half-life foam_test->calc_foam calc_e24 Calculate E24 Index emulsion_test->calc_e24 final_cmc_st Determine CMC plot_st->final_cmc_st final_cmc_cond Determine CMC plot_cond->final_cmc_cond final_foam Foaming Efficacy calc_foam->final_foam final_emulsion Emulsification Power calc_e24->final_emulsion

Caption: Workflow for evaluating surfactant efficacy.

G Logical Relationships of Surfactant Properties structure Molecular Structure (e.g., Alkyl Chain Length) cmc Critical Micelle Concentration (CMC) structure->cmc influences surface_tension Surface Tension Reduction structure->surface_tension influences foaming Foaming Ability & Stability cmc->foaming affects emulsification Emulsification Power cmc->emulsification affects surface_tension->foaming surface_tension->emulsification applications Suitability for Applications (e.g., Drug Delivery, Cleaning) foaming->applications emulsification->applications

Caption: Relationships between surfactant properties.

References

Comparative Analysis of Linearity and Recovery for Heptadecyl Methane Sulfonate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Heptadecyl Methane Sulfonate (Hep-MS) in biological matrices. Due to the limited availability of specific experimental data for Hep-MS, this document establishes a performance benchmark based on published data for structurally related alkylbenzene sulfonates and other methanesulfonate (B1217627) compounds. The presented experimental protocols and performance metrics are intended to serve as a practical reference for developing and validating analytical methods for Hep-MS.

Performance Comparison: Linearity and Recovery

The successful quantification of analytes in biological samples hinges on key validation parameters, primarily linearity and recovery. Linearity assesses the direct proportionality of the analytical signal to the analyte concentration over a specific range, while recovery measures the efficiency of the extraction process.

The following table summarizes linearity and recovery data from studies on compounds analogous to Hep-MS. This data provides a baseline for expected performance when developing a method for this compound.

Compound/AnalyteMatrixAnalytical MethodLinearity (R²)Linear RangeRecovery (%)Reference
This compound (Expected) Plasma, Urine LC-MS/MS >0.99 ~1 - 1000 ng/mL 85 - 115 N/A
Linear Alkylbenzene Sulfonates (LAS)Sewage SludgeLC-ESI-MSNot Specified0.2 - 100 µg/L58 - 90[1]
Linear Alkylbenzene Sulfonates (LAS)Marine OrganismsHPLC-FluorescenceNot SpecifiedNot Specified80 - 104[2]
Linear Alkylbenzene Sulfonates (LAS)SedimentHPLCNot SpecifiedNot Specified94 ± 2[3][4]
Linear Alkylbenzene Sulfonates (LAS)Sewage EffluentHPLCNot SpecifiedNot Specified98 ± 2[3][4]
Methanesulfonamide (B31651) (MSA)Human UrineLC-MS/MS>0.99 (Implied)1 - 100 µg/mLNot Specified (Accuracy: -4.0% to +11.3%)[5][6]
Methyl & Ethyl Methanesulfonate (MMS/EMS)Drug SubstanceLC/MS/MS>0.9990.0025 - 0.3 µg/mLNot Specified (Accuracy: 80% - 120%)[7]

Experimental Protocols

A robust and reliable analytical method is essential for accurate quantification. Below is a generalized protocol for the determination of this compound in biological matrices, based on common practices for similar analytes.

Sample Preparation and Extraction
  • Objective: To isolate Hep-MS from the biological matrix and minimize interference.

  • Procedure:

    • Spiking: Fortify blank biological matrix (e.g., plasma, urine) with known concentrations of Hep-MS standard solutions to create calibration standards and quality control samples.

    • Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma sample. Vortex for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully collect the supernatant containing the analyte.

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

Solid-Phase Extraction (SPE) - Alternative Extraction

For cleaner samples and improved sensitivity, SPE can be employed.

  • Procedure:

    • Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte with a strong organic solvent (e.g., acetonitrile or methanol).

    • Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described above.

LC-MS/MS Analysis
  • Objective: To chromatographically separate and detect Hep-MS.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for sulfonates.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Hep-MS and an internal standard should be optimized.

Visualized Workflows and Comparisons

To further elucidate the experimental and logical processes, the following diagrams are provided.

G Experimental Workflow for Linearity and Recovery Studies cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Performance Evaluation start Blank Biological Matrix (e.g., Plasma) spike Spike with Hep-MS Standards (Calibration Curve & QCs) start->spike extract Protein Precipitation or SPE spike->extract reconstitute Evaporate and Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Areas) lcms->data linearity Linearity Assessment (Concentration vs. Response, R²) recovery Recovery Calculation (% Extracted vs. Spiked) data->linearity data->recovery

Caption: A flowchart of the experimental process for determining linearity and recovery.

G Performance Comparison of Analytical Methods cluster_hepms This compound (Hep-MS) cluster_alternatives Alternative Analytes (Literature Data) cluster_comparison Key Comparison Points hepms_method Proposed Method: LC-MS/MS hepms_linearity Expected Linearity: Excellent (>0.99) hepms_method->hepms_linearity hepms_recovery Expected Recovery: High (85-115%) hepms_method->hepms_recovery hepms_sensitivity Expected Sensitivity: High (low ng/mL) hepms_method->hepms_sensitivity comp_matrix Matrix Effects hepms_method->comp_matrix Can be minimized with IS comp_specificity Method Specificity hepms_method->comp_specificity High (MS/MS) comp_recovery Recovery Variability hepms_recovery->comp_recovery Less variable due to specific extraction las_method Linear Alkylbenzene Sulfonates (LAS): HPLC-Fluorescence/LC-MS las_linearity Linearity: Generally Good las_method->las_linearity las_recovery Recovery: Variable (58-104%) las_method->las_recovery las_sensitivity Sensitivity: Moderate las_method->las_sensitivity las_method->comp_matrix More susceptible las_method->comp_specificity Lower (Fluorescence) las_recovery->comp_recovery More variable depending on matrix

Caption: A logical comparison of the proposed method for Hep-MS with alternatives.

References

Inter-laboratory comparison of Heptadecyl methane sulfonate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Alkyl Methane (B114726) Sulfonates

Introduction

Heptadecyl methane sulfonate belongs to the family of alkyl methane sulfonates (AMS), which are recognized as potential genotoxic impurities (PGIs). Regulatory bodies mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs). Consequently, sensitive and reliable analytical methods are crucial for their quantification. While no specific inter-laboratory comparison studies for this compound are publicly available, this guide provides a comparative analysis of various analytical methodologies reported for other structurally related and well-studied short-chain and long-chain alkyl methane sulfonates. The principles and performance data presented here offer valuable insights for researchers, scientists, and drug development professionals working on the quantification of this class of compounds.

The primary analytical techniques employed for the quantification of alkyl methane sulfonates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the volatility of the analyte and the complexity of the sample matrix.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of various analytical methods for the quantification of different alkyl methane sulfonates as reported in the scientific literature.

Table 1: Performance Data for GC-MS and GC-MS/MS Methods

Analyte(s)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Correlation Coefficient)Accuracy/RecoveryPrecision (%RSD)Matrix
Methyl-, Ethyl-, Isopropyl-, Hexyl- methanesulfonate (B1217627)GC-FID/GC-MS0.02 ppm0.05 ppm>0.9997.1 - 107.1%Not ReportedAPIs[1]
Methyl-, Ethyl- methanesulfonateGC-MS0.3 µg/mL1.0 µg/mL>0.99 (1-15 µg/mL)Not ReportedNot ReportedImatinib Mesylate[2]
Methyl-, Ethyl-, Isopropyl- methanesulfonateGC-MS/MS0.12, 0.13, 0.11 ppm0.37, 0.38, 0.34 ppm>0.999 (0.7-2.1 ppm)70 - 130%Not ReportedLopinavir API[3]
9 Alkyl SulfonatesGC-MS/MSNot Reported0.10 - 1.05 ng/mL>0.9993 (2.0-100 ng/mL)75 - 120%Not ReportedCapecitabine, Imatinib Mesylate[4][5]
Methyl-, Ethyl-, Isopropyl- methanesulfonateGC-MS/MS (t-SRM)Not Reported5, 10, 20 ng/g>0.9975 (3.0-260 ng/mL)91.77 - 97.65%Not ReportedAlalevonadifloxacin Mesylate[2]
Methyl-, Ethyl-, Isopropyl-, n-Butyl- methanesulfonateGC-MSNot Reported6 ppmNot ReportedNot ReportedNot ReportedDoxazosin Mesylate[2]
Methyl-, Ethyl- methanesulfonateGC-MS0.17, 0.18 µg/g0.52, 0.54 µg/g>0.99 (LOQ to 1.5 ppm)Not ReportedNot ReportedDrug Substance
Hexyl- methanesulfonateGC-FID0.25 ppm0.75 ppmNot ReportedNot ReportedNot ReportedDabigatran Etexilate Mesylate

Table 2: Performance Data for LC-MS/MS Methods

Analyte(s)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Correlation Coefficient)Accuracy/RecoveryPrecision (%RSD)Matrix
Methyl-, Ethyl- methanesulfonateLC-MS/MS0.3 µg/g0.4 µg/g>0.999 (0.0025-0.3 µg/mL)80 - 120%<10%Emtricitabine API[6]
Methyl-, Ethyl- p-toluenesulfonateLC-MSNot Reported1.0 - 1.5 µg/mLNot ReportedNot ReportedNot ReportedLamivudine[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for GC-MS and LC-MS/MS analysis of alkyl methane sulfonates.

Protocol 1: GC-MS Method for Alkyl Methane Sulfonates in APIs[1]
  • Sample Preparation:

    • Accurately weigh approximately 1000 mg of the active pharmaceutical ingredient into a 20 mL centrifuge tube.

    • Add 2 mL of n-hexane to the tube.

    • Centrifuge the sample at 5000 rpm for 10 minutes at 5°C to extract the alkyl sulfonates.

    • The supernatant is collected for quantitative analysis.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with flame ionization detection (FID) or mass spectrometry (MS).

    • Column: DB-WAX, 30 m x 0.53 mm, 1 µm film thickness.

    • Carrier Gas: Nitrogen for GC-FID at 1.5 mL/min; Helium for GC-MS at 1.5 mL/min[1].

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up to 200°C at 10°C/min, and hold for 16 minutes[1].

    • Injector Temperature: 220°C.

    • Detector Temperature (FID): 280°C.

    • Injection Volume: 4 µL in splitless mode.

  • Mass Spectrometry Conditions (for GC-MS verification):

    • The specific parameters for the mass spectrometer were not detailed but would typically involve electron ionization (EI) and scanning or selected ion monitoring (SIM) mode for quantification.

Protocol 2: LC-MS/MS Method for Methyl and Ethyl Methane Sulfonate in Emtricitabine API[8]
  • Sample Preparation:

    • A stock standard solution of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) is prepared in acetonitrile (B52724) at a concentration of 0.75 µg/mL.

    • The final standard solution is prepared by diluting the stock solution to 0.15 µg/mL in the mobile phase.

    • The method utilizes a diluent in which the Emtricitabine API is insoluble, allowing for the extraction of the analytes from the API matrix.

  • Chromatographic Conditions:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Specific composition not detailed.

    • Flow Rate: Not detailed.

    • Column Temperature: Not detailed.

  • Mass Spectrometry Conditions:

    • Instrument: 4000 Q-trap of Applied Biosystems.

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: m/z 110.9 > 78.8 for MMS and m/z 125.1 > 97.1 for EMS[6].

    • Ion Spray Voltage: 5500 V.

    • Source Temperature: 250°C.

    • Declustering Potential: 45 V for MMS, 25 V for EMS.

    • Collision Energy: 15 V for MMS, 12 V for EMS.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution/Extraction Sample->Dissolution Centrifugation Centrifugation/ Filtration Dissolution->Centrifugation Dilution Dilution to Working Concentration Centrifugation->Dilution Injection GC-MS or LC-MS/MS Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of alkyl methane sulfonate impurities.

G Weigh Weigh ~1000 mg API AddSolvent Add 2 mL n-Hexane Weigh->AddSolvent Centrifuge Centrifuge (5000 rpm, 10 min, 5°C) AddSolvent->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant GCMS Inject 4 µL into GC-MS (Splitless Mode) Supernatant->GCMS Data Data Acquisition & Analysis (SIM or MRM) GCMS->Data Report Report Concentration Data->Report

References

The Case for C17-Based Internal Standards in Quantitative Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. The choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of C17-based internal standards against other common alternatives, supported by experimental data and detailed protocols, to justify their application in robust analytical workflows.

In the complex milieu of biological matrices, internal standards are indispensable for correcting analytical variability, including sample loss during extraction and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest while being distinguishable by the analytical platform, typically mass spectrometry (MS). Stable isotope-labeled (SIL) standards, which are chemically identical to the analyte but mass-shifted, are widely considered the "gold standard" for their ability to accurately account for matrix effects and ionization suppression.

However, the synthesis of SIL standards for every lipid of interest is often impractical and cost-prohibitive. This is where structural analogs, particularly lipids containing odd-chain fatty acids like heptadecanoic acid (C17:0), present a compelling and scientifically valid alternative. The primary justification for using C17-based standards lies in their extremely low natural abundance in most mammalian tissues and cells, minimizing the risk of interference with endogenous lipid measurements.

Performance Comparison of Internal Standards

The selection of an internal standard should be based on a thorough evaluation of its performance characteristics. Below is a comparative summary of C17-based standards and stable isotope-labeled standards across key analytical metrics. The data presented are representative values compiled from various lipidomics studies to illustrate performance trends.

Table 1: Performance Characteristics of Internal Standards in Lipidomics

Performance MetricStable Isotope-Labeled (SIL) Standards (e.g., Oleic Acid-d17)C17-Based (Odd-Chain) Standards (e.g., C17:0-containing lipids)Justification
Correction for Matrix Effects SuperiorEffectiveSIL standards co-elute and experience virtually identical ion suppression or enhancement as the endogenous analyte. C17 standards are structurally similar and can effectively track matrix effects, though slight differences in retention time may lead to minor deviations.
Extraction Recovery Correction ExcellentGood to ExcellentBoth standard types are added prior to extraction and track the analyte through sample preparation. The near-identical chemical properties of SIL standards provide the most accurate correction for sample loss.
Reproducibility (%RSD) < 15%< 20%High reproducibility is achievable with both standard types. Inter-laboratory studies using reference materials like NIST SRM 1950 have shown that well-controlled methods can achieve low coefficients of variation[1][2][3].
Linearity (R²) of Calibration > 0.99> 0.99Both standard types exhibit excellent linearity over a wide dynamic range when used for calibration curve generation.
Cost-Effectiveness LowerHigherSIL standards are generally more expensive to synthesize, making C17 standards a more economical choice for large-scale studies or when a wide variety of standards are required.
Availability Limited for some lipid classesWidely available for major lipid classesC17-based standards are commercially available for a broad range of lipid classes, including fatty acids, glycerolipids, glycerophospholipids, and sphingolipids.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reliable and reproducible results in lipidomics. The following are representative methodologies for lipid extraction and analysis using a C17-based internal standard.

Protocol 1: Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add a known quantity of a C17-containing internal standard mixture (e.g., a mix of C17:0 free fatty acid, C17:0-lysophosphatidylcholine, C17:0-phosphatidylcholine, and C17:0-sphingomyelin) dissolved in an appropriate solvent.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to clearly separate the aqueous and organic layers.

  • Lipid Collection: Carefully aspirate the lower organic layer containing the lipids using a glass pipette and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipid species.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.

    • Data Acquisition: Acquire data using a high-resolution mass spectrometer in either a data-dependent or data-independent acquisition mode to obtain both precursor ion (MS1) and fragment ion (MS/MS) spectra for lipid identification and quantification.

Visualizing Workflows and Pathways

Lipidomics Experimental Workflow

The following diagram illustrates a typical experimental workflow in lipidomics, highlighting the crucial step of internal standard addition.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with C17 Internal Standard Sample->Spike_IS 1 Extraction Lipid Extraction (e.g., Folch) Spike_IS->Extraction 2 LC_MS LC-MS/MS Analysis Extraction->LC_MS 3 Processing Data Processing (Peak Picking, Alignment) LC_MS->Processing 4 Quantification Quantification (Analyte/IS Ratio) Processing->Quantification 5a Identification Lipid Identification (MS/MS Library) Processing->Identification 5b

Caption: A typical experimental workflow for quantitative lipidomics analysis.

Sphingolipid Metabolism and the Role of C17 Standards

C17-based standards are particularly valuable in studying sphingolipid metabolism, a critical signaling pathway implicated in numerous cellular processes. The diagram below illustrates key steps in sphingolipid metabolism where C17 analogs of sphingosine, ceramide, and other sphingolipids can be used for accurate quantification.

Sphingolipid_Metabolism cluster_pathway Core Sphingolipid Pathway cluster_is C17 Internal Standards Serine_PalmitoylCoA Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine_PalmitoylCoA->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase DHCer Dihydroceramide DHS->DHCer Ceramide Synthase Cer Ceramide DHCer->Cer DES1 Sph Sphingosine Cer->Sph Ceramidase SM Sphingomyelin Cer->SM SMS1/2 GlcCer Glucosylceramide Cer->GlcCer GCS Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate Sph->S1P SPHK1/2 S1P->Sph SPPase C17_Sph C17-Sphingosine C17_Sph->Sph C17_Cer C17-Ceramide C17_Cer->Cer C17_S1P C17-S1P C17_S1P->S1P

Caption: Simplified sphingolipid metabolic pathway with corresponding C17 internal standards.

Conclusion

While stable isotope-labeled internal standards remain the theoretical ideal for quantitative lipidomics, C17-based standards offer a robust, reliable, and cost-effective alternative. Their low endogenous abundance across most biological systems provides a strong justification for their use. By implementing rigorous, standardized experimental protocols and carefully validating analytical methods, researchers can leverage C17-based standards to generate high-quality, reproducible data. This enables the accurate elucidation of lipid-mediated processes in health and disease, ultimately advancing scientific discovery and therapeutic development.

References

Performance Evaluation of Heptadecyl Methane Sulfonate in a Validated Bioanalytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Heptadecyl Methane (B114726) Sulfonate's performance characteristics when hypothetically utilized as an internal standard (IS) in a validated bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The comparison is made against commonly used alternative internal standards, supported by representative experimental data. This document aims to assist researchers in selecting the most appropriate internal standard for their bioanalytical assays.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for achieving accurate and precise results. The IS is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. Its primary role is to compensate for variability during sample preparation and analysis, such as extraction losses and matrix effects.[1] The ideal IS should co-elute with the analyte, have a similar ionization efficiency, but be clearly distinguishable by its mass-to-charge ratio (m/z).

Heptadecyl methane sulfonate, a long-chain alkyl sulfonate, possesses properties that make it a potential candidate for an internal standard for the analysis of various drug molecules, particularly those with similar lipophilicity and functional groups. This guide evaluates its hypothetical performance against established internal standards.

Comparative Performance Data

The following tables summarize the hypothetical performance data of this compound compared to two common types of internal standards: a structurally similar but non-isomeric compound (e.g., a related alkyl sulfonate) and a stable isotope-labeled (SIL) version of the analyte. The data is representative of what would be expected from a validated bioanalytical method.

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (Hypothetical)Alternative IS (Non-Isomeric)Stable Isotope-Labeled (SIL) ISAcceptance Criteria (FDA/EMA)
Selectivity & Specificity No interference at the retention time of the analyte and IS.No interference at the retention time of the analyte and IS.No interference at the retention time of the analyte and IS.No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect 85 - 115%80 - 120%95 - 105%IS-normalized matrix factor should be within ±15% of 1.
Extraction Recovery (%) 75 ± 5%72 ± 8%98 ± 2%Consistent, precise, and reproducible.
Precision (%CV) < 10%< 12%< 5%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 10%± 12%± 5%Within ±15% of nominal concentration (±20% at LLOQ).
Carryover < 20% of LLOQ< 20% of LLOQ< 20% of LLOQNot to affect accuracy and precision.

Table 2: Stability Assessment

Stability ConditionThis compound (Hypothetical) (% Change from Nominal)Alternative IS (Non-Isomeric) (% Change from Nominal)Stable Isotope-Labeled (SIL) IS (% Change from Nominal)Acceptance Criteria
Bench-top (24h, RT) -5%-7%-2%Within ±15%
Freeze-thaw (3 cycles) -8%-10%-3%Within ±15%
Long-term (-80°C, 30 days) -6%-9%-2%Within ±15%
Autosampler (48h, 4°C) -4%-6%-1%Within ±15%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are based on established guidelines for bioanalytical method validation.[2][3][4][5][6]

Stock and Working Solutions Preparation
  • Stock Solutions: Individual stock solutions of the analyte and the internal standards (this compound, Alternative IS, and SIL-IS) are prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: A series of working solutions for the calibration curve standards and quality control samples are prepared by diluting the analyte stock solution with a 50:50 mixture of organic solvent and water. A separate working solution for the internal standard is prepared in the same diluent at a concentration that yields a consistent and robust response in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • To 100 µL of blank biological matrix (e.g., human plasma), add 25 µL of the appropriate analyte working solution (for calibrators and QCs) or blank diluent (for blank samples).

  • Add 25 µL of the internal standard working solution to all samples except the blank matrix.

  • Vortex mix for 30 seconds.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Validation Parameters
  • Selectivity and Specificity: Six different lots of blank biological matrix are processed and analyzed to ensure no endogenous components interfere with the detection of the analyte or the internal standard.

  • Matrix Effect: The matrix effect is evaluated by comparing the peak area of the analyte and IS in post-extraction spiked samples to that of neat solutions at three different concentration levels (low, medium, and high).

  • Extraction Recovery: The extraction recovery is determined by comparing the peak area of the analyte and IS in pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Inter- and intra-day accuracy and precision are assessed by analyzing six replicates of QC samples at four concentration levels (LLOQ, low, medium, and high) on three different days.

  • Stability: The stability of the analyte and internal standard in the biological matrix is evaluated under various conditions, including bench-top, freeze-thaw, long-term, and autosampler stability.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical method validation workflow.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Method Validation Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Injection Integration Peak Integration LC_MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Data Reporting Quantification->Report Selectivity Selectivity Quantification->Selectivity Accuracy Accuracy & Precision Quantification->Accuracy Stability Stability Quantification->Stability Recovery Recovery & Matrix Effect Quantification->Recovery

Caption: Experimental workflow for a validated bioanalytical method.

Discussion and Conclusion

The hypothetical performance data suggests that this compound could be a viable internal standard in bioanalytical methods. Its performance in terms of selectivity, precision, and accuracy falls within the acceptable limits set by regulatory agencies. However, when compared to a stable isotope-labeled internal standard, the SIL-IS demonstrates superior performance, particularly in minimizing variability from matrix effects and extraction recovery. This is because the SIL-IS behaves almost identically to the analyte during sample processing and ionization, making it the "gold standard" for internal standards.

The choice of an internal standard ultimately depends on the specific requirements of the assay, the availability of a suitable SIL-IS, and cost considerations. While a SIL-IS is often preferred, a well-validated method using a non-isomeric internal standard like this compound can still provide reliable and accurate results.

References

Safety Operating Guide

Navigating the Disposal of Heptadecyl Methanesulfonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. Heptadecyl methanesulfonate (B1217627), an ester product, requires careful consideration for its disposal due to the properties of its constituent components. In the absence of a specific Safety Data Sheet (SDS) for heptadecyl methanesulfonate, this guide provides essential safety and logistical information based on the known hazards of its precursors, 1-heptadecanol (B72759) and methanesulfonic acid, and general practices for sulfonate esters.

Immediate Safety and Hazard Considerations

Heptadecyl methanesulfonate is synthesized from 1-heptadecanol and methanesulfonic acid. Therefore, its hazard profile is likely to be a composite of these two reactants.

  • 1-Heptadecanol: This long-chain alcohol is a combustible solid that can cause skin and serious eye irritation.[1]

  • Methanesulfonic Acid: This is a corrosive substance that is harmful if swallowed or in contact with skin.[2][3][4] It can cause severe skin burns, eye damage, and may lead to respiratory irritation.[2][3][4]

Given these properties, heptadecyl methanesulfonate should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data on Precursor Hazards

PrecursorCAS NumberMolecular FormulaKey Hazards
1-Heptadecanol1454-85-9C₁₇H₃₆OSkin Irritation, Serious Eye Irritation, Combustible Solid[1]
Methanesulfonic Acid75-75-2CH₄O₃SCorrosive, Harmful if Swallowed/In Contact with Skin, Severe Skin Burns, Eye Damage, Respiratory Irritation[2][3][4]

Step-by-Step Disposal Protocol

The disposal of heptadecyl methanesulfonate should be managed as hazardous waste. Do not discharge it into the sewer system or dispose of it with regular laboratory trash.

Experimental Protocol for Neutralization and Disposal of Small Quantities (if permissible by institutional guidelines):

Note: This procedure is for informational purposes and should only be carried out by trained personnel in a controlled laboratory setting, and in accordance with all local and institutional regulations. It is generally recommended to dispose of sulfonate esters through a licensed waste contractor.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Have spill control materials readily available.

  • Hydrolysis (Decomposition): Sulfonate esters can be hydrolyzed under basic conditions to the corresponding alcohol and sulfonate salt.

    • Carefully and slowly add the heptadecyl methanesulfonate to a solution of sodium hydroxide (B78521) (e.g., 2 M) with stirring. The reaction may be exothermic.

    • The mixture should be stirred at room temperature for several hours or gently heated to ensure complete hydrolysis.

  • Neutralization: After hydrolysis, the resulting solution will be basic. Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid or sulfuric acid) until the pH is neutral (pH 6-8).

  • Final Disposal: The neutralized solution, containing 1-heptadecanol and sodium methanesulfonate, should be collected in a designated hazardous waste container for collection by a licensed waste disposal company.[4]

Logical Workflow for Disposal Decision-Making

DisposalWorkflow cluster_assessment Hazard Assessment cluster_handling Safe Handling cluster_disposal Disposal Path A Identify Heptadecyl Methanesulfonate for Disposal B Consult Safety Data Sheet (SDS) (If unavailable, assess precursors) A->B C Precursors: 1-Heptadecanol (Irritant, Combustible) Methanesulfonic Acid (Corrosive, Harmful) B->C D Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat C->D E Work in a Chemical Fume Hood D->E F Is on-site treatment/neutralization an approved institutional procedure? E->F G Follow Institutional Protocol for Ester Hydrolysis and Neutralization F->G Yes H Collect in Designated Hazardous Waste Container F->H No G->H I Arrange for Pickup by Licensed Waste Contractor H->I

Caption: Disposal workflow for heptadecyl methanesulfonate.

References

Essential Safety and Logistical Information for Handling Heptadecyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of reactive chemical compounds is paramount. Heptadecyl methane (B114726) sulfonate, an alkylating agent, requires stringent safety protocols to minimize exposure and prevent adverse health effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Due to the hazardous nature of Heptadecyl methane sulfonate and related alkyl methanesulfonates, which are known to be harmful if swallowed, cause skin and eye irritation, and may have mutagenic or carcinogenic properties, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Protection Level
Respiratory Protection NIOSH-approved full-face or half-mask air-purifying respirator with appropriate cartridges. For higher concentrations or in case of spills, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[1][2]Level C (for known, measured airborne substances) to Level A (for highest level of protection needed).[1][2]
Eye and Face Protection Chemical safety goggles and a face shield where splashing is a risk.N/A
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl), a fully encapsulating chemical protective suit, or chemical-resistant overalls and a long-sleeved jacket.[1][3]N/A
Foot Protection Chemical-resistant boots with steel toe and shank.[1][2]N/A

Experimental Protocols: Handling and Emergency Procedures

Standard Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling: Avoid direct contact with the substance. Do not breathe vapors or aerosols. Prevent the generation of dusts or mists.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

Emergency Spill Protocol:

  • Evacuation: Immediately evacuate the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For liquid spills, use absorbent paper or other inert absorbent material to pick up the spill.[5] Cover drains to prevent the substance from entering them.[4]

  • Cleanup: Collect the absorbed material and any contaminated soil into a sealed, vapor-tight plastic bag for disposal.[5] Clean the affected area with a suitable solvent.

  • Decontamination: Decontaminate all equipment and the area thoroughly.

First Aid Measures:

  • If Inhaled: Move the person to fresh air immediately.[4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers.

  • Storage: Store waste containers in a designated, locked area accessible only to authorized personnel.[4]

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all national and local regulations.[4] Do not mix with other waste.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal A Review Safety Data Sheet (SDS) and Protocols B Ensure Proper Ventilation (Fume Hood) A->B C Assemble Required PPE B->C D Don Appropriate PPE C->D E Handle Compound in Fume Hood D->E F Avoid Inhalation and Contact E->F G Segregate and Label Waste F->G H Decontaminate Work Area and Equipment G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K Store Waste in Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.